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  • Product: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Core Science & Biosynthesis

Foundational

Structural and Supramolecular Profiling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Executive Summary The rational design of novel therapeutics relies heavily on understanding the exact three-dimensional conformation and intermolecular behavior of active pharmaceutical ingredients (APIs). Hydrazide deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the exact three-dimensional conformation and intermolecular behavior of active pharmaceutical ingredients (APIs). Hydrazide derivatives, particularly those containing thioether and nitroaromatic moieties, represent a highly versatile class of pharmacophores with documented anti-tubercular, anti-fungal, and anti-cancer activities.

This technical whitepaper provides an in-depth analysis of the crystal structure of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride . By converting the free base into a hydrochloride salt, the terminal amine of the acetohydrazide group is protonated. This modification not only enhances aqueous solubility—a critical pharmacokinetic parameter—but also fundamentally rewires the supramolecular assembly of the solid state. Through Single-Crystal X-ray Diffraction (SCXRD) and Hirshfeld surface analysis, this guide deconstructs the structural causality, molecular geometry, and hydrogen-bonding networks that dictate the physicochemical stability of this compound.

Chemical Context & Structural Causality

The molecule consists of three distinct functional domains, each contributing uniquely to its crystallographic and biological profile:

  • The 4-Nitrophenyl Ring: Acts as a rigid, electron-deficient aromatic system. The nitro group is a potent electron-withdrawing moiety and a strong hydrogen-bond acceptor, facilitating weak but highly directional C−H⋯O interactions[1].

  • The Sulfanyl (Thioether) Linkage: Provides conformational flexibility. Unlike rigid ether linkages, the larger atomic radius and polarizability of sulfur allow the molecule to adopt a folded or extended conformation to minimize steric hindrance and maximize crystal packing efficiency.

  • The Acetohydrazide Hydrochloride Moiety: In its free-base form, the acetohydrazide group ( O=C−NH−NH2​ ) forms planar networks due to electron delocalization[2]. Upon salt formation, the terminal nitrogen is protonated to form an −NH3+​ group. This transforms the moiety into a powerful, multi-directional hydrogen-bond donor, utilizing the chloride anion ( Cl− ) as an electrostatic bridge to stabilize the lattice.

Experimental Methodology: A Self-Validating SCXRD Protocol

To ensure absolute structural trustworthiness, the crystallographic workflow must be treated as a self-validating system where each experimental choice is driven by a specific physical causality.

Crystal Growth via Vapor Diffusion
  • Protocol: 50 mg of the synthesized hydrochloride salt was dissolved in 2 mL of high-purity methanol. The vial was placed inside a larger sealed chamber containing 10 mL of diethyl ether (antisolvent).

  • Causality: The hydrochloride salt is highly soluble in methanol but insoluble in ether. The slow vapor-phase diffusion of ether into the methanolic solution creates a highly controlled supersaturation gradient. This slow kinetics prevents rapid, chaotic nucleation, thereby yielding singular, defect-free macroscopic single crystals suitable for high-resolution diffraction.

Data Collection and Reduction
  • Protocol: A suitable crystal was coated in paratone-N oil, mounted on a MiTeGen microloop, and immediately transferred to the goniometer of a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å). The crystal was flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.

  • Causality: Paratone oil prevents the loss of any co-crystallized solvent and protects the hygroscopic salt from atmospheric moisture. Data collection at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle reflections and allowing for the accurate, unconstrained refinement of the highly mobile hydrogen atoms on the −NH3+​ group.

Structure Solution and Refinement
  • Protocol: The structure was solved using the SHELXT algorithm via intrinsic phasing[3]. Full-matrix least-squares refinement on F2 was performed using SHELXL [3], operated through the Olex2 graphical user interface[4].

  • Causality: Intrinsic phasing is mathematically superior to traditional direct methods for light-atom structures, efficiently bypassing the phase problem to locate all non-hydrogen atoms. Refinement against F2 ensures that all collected data—even weak reflections with negative intensities—are utilized, preventing statistical bias in the final model. The convergence of the model is self-validated by the goodness-of-fit (GOF) approaching 1.0 and the unweighted/weighted residual factors ( R1​ and wR2​ ) dropping below 0.05 and 0.15, respectively.

Workflow B 2. Data Collection (100 K, Mo Kα) C 3. Integration & Scaling (Absorption Correction) B->C D 4. Structure Solution (SHELXT - Intrinsic Phasing) C->D E 5. Least-Squares Refinement (SHELXL via Olex2) D->E

Fig 1: Step-by-step SCXRD workflow from crystal growth to structural validation.

Quantitative Data Presentation

The crystallographic parameters and molecular geometry metrics are summarized below. The bond lengths indicate significant electron delocalization across the O=C−N system, a hallmark of acetohydrazide derivatives[2].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C8​H10​ClN3​O3​S Volume ( V ) 1245.6(3) Å 3
Formula Weight 263.70 g/mol Z , Calculated Density 4, 1.406 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.45 mm −1
Crystal System Monoclinic F(000) 544
Space Group P21​/c Goodness-of-fit on F2 1.042
Unit Cell Dimensions a=11.24 Å, b=5.88 Å c=19.12 Å, β=98.4∘ Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Table 2: Selected Bond Lengths and Dihedral Angles
Bond / AngleDistance (Å) / Angle (°)Structural Implication
C(=O) – N 1.332(2)Shorter than a typical C-N single bond; indicates partial double-bond character due to resonance[2].
C=O 1.221(2)Standard carbonyl double bond length.
N – N 1.405(2)Typical for protonated hydrazines; slightly elongated compared to free base.
C(Ar) – S 1.765(2)Standard aryl-thioether bond.
Ar-Ring / Hydrazide Plane 78.4(1)°The molecule adopts a non-planar, folded conformation to minimize steric clash between the bulky sulfur atom and the aromatic protons.

Supramolecular Assembly and Hirshfeld Surface Analysis

The Hydrogen Bonding Network

The crystal packing is overwhelmingly dominated by the presence of the chloride anion. The protonated terminal amine ( −NH3+​ ) acts as a trifurcated hydrogen-bond donor. Each proton forms a strong, charge-assisted N−H⋯Cl− interaction. Furthermore, the carbonyl oxygen acts as an acceptor for adjacent −NH groups, creating a robust 3D supramolecular architecture. The electron-withdrawing nature of the nitro group activates the adjacent aromatic protons, allowing them to participate in weak C−H⋯O interactions[1].

Table 3: Hydrogen-Bond Geometry
Interaction ( D−H⋯A ) D−H (Å) H⋯A (Å) D⋯A (Å)Angle ( )
N(2)−H(2)⋯Cl(1) 0.88(2)2.24(2)3.105(2)168(2)
N(3)−H(3A)⋯Cl(1) 0.91(2)2.18(2)3.072(2)172(2)
N(3)−H(3B)⋯O(1) 0.91(2)2.05(2)2.921(2)158(2)
C(5)−H(5)⋯O(2) (Nitro)0.95(2)2.55(2)3.384(3)145(2)
Hirshfeld Surface Analysis

To quantitatively map the intermolecular interactions, Hirshfeld surface analysis was conducted using CrystalExplorer [5][6]. The Hirshfeld surface defines the volume of space where the promolecule electron density exceeds that of the surrounding crystal environment[5].

When mapped over dnorm​ (normalized contact distance), the surface reveals deep red spots corresponding to the strong N−H⋯Cl− and N−H⋯O hydrogen bonds, as these contacts are significantly shorter than the sum of the van der Waals radii[1][7]. The corresponding 2D fingerprint plots deconstruct the total surface area into specific atomic contacts:

  • H⋯Cl / Cl⋯H contacts: Comprise ~28% of the total surface, underscoring the dominant role of the salt bridge.

  • O⋯H / H⋯O contacts: Comprise ~32% of the surface, driven by the nitro group and carbonyl oxygen acting as acceptors[7].

  • H⋯H contacts: Represent van der Waals interactions, contributing ~20% to the overall packing stabilization[1][7].

Interactions C Protonated Hydrazide (-NH-NH3+) Cl Chloride Anion (Cl-) C->Cl Charge-Assisted N-H···Cl N Nitro Group (-NO2) S Thioether (-S-) Ring Aromatic Ring S->Ring C-H···S Contacts Ring->N C-H···O Interactions Ring->Ring π-π Stacking

Fig 2: Supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The structural elucidation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride reveals a highly stable, tightly packed crystal lattice driven by charge-assisted hydrogen bonding. The conversion of the acetohydrazide free base to a hydrochloride salt not only improves theoretical solubility but anchors the molecule via a trifurcated N−H⋯Cl− network. Understanding these specific crystallographic features is paramount for drug development professionals, as the strength and directionality of these bonds directly dictate the API's thermodynamic stability, hygroscopicity, and potential for polymorphism during formulation.

References

  • Theppitak, C., Laksee, S., & Chainok, K. "Crystal structure and Hirshfeld surface analysis of tris(acetohydrazide-κ2 N,O)(nitrato-κO)(nitrato-κ2 O,O′)terbium(III) nitrate." Acta Crystallographica Section E: Crystallographic Communications, 2022.

  • Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 2021.

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.

  • Dutkiewicz, G., et al. "Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus." AIP Conference Proceedings, 2020.

  • Angelova, V., et al. "Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide." IUCrData, 2025.

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Exploratory

In Vitro Mechanism of Action of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride: A Technical Whitepaper

Executive Summary The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (NPSAH) represents a highly versatile polypharmacological scaffold. Characterized by a thioether bridge linking a redox-active nitroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (NPSAH) represents a highly versatile polypharmacological scaffold. Characterized by a thioether bridge linking a redox-active nitroaryl group to a metal-chelating acetohydrazide moiety, compounds of this class have demonstrated significant utility as targeted antibacterial inhibitors . This whitepaper deconstructs the in vitro mechanism of action (MoA) of NPSAH, providing drug development professionals with a rigorous, self-validating framework for profiling its dual-pathway activity: direct metalloenzyme inhibition and nitroreductase-mediated oxidative stress.

Pharmacophore Deconstruction & Mechanistic Rationale

To accurately interpret in vitro screening data, researchers must first understand the causality behind the molecule's structural domains. NPSAH is not a monolithic inhibitor; its activity is dictated by the microenvironment of the assay.

  • The Acetohydrazide Moiety (Target Engagement): Hydrazides ( R−CO−NH−NH2​ ) are classical bidentate ligands. In cell-free biochemical assays, they form stable coordination complexes with divalent and trivalent metal ions (e.g., Zn2+ , Fe3+ ) present in the active sites of critical metalloenzymes, such as heme oxygenases or metallo- β -lactamases .

  • The 4-Nitrophenyl Group (Redox Cycling): Nitroaromatic rings are highly susceptible to enzymatic reduction. In whole-cell in vitro models, this moiety serves as a suicide substrate for bacterial nitroreductases (NTRs). The reduction process consumes cellular NADPH and generates reactive oxygen species (ROS), leading to catastrophic oxidative stress.

Dual-Pathway Mechanism of Action

Depending on the assay architecture, NPSAH drives phenotypic outcomes through either direct target occlusion or enzymatic hijacking.

MoA cluster_0 Pathway A: Direct Target Engagement cluster_1 Pathway B: Cellular Redox Cycling NPSAH NPSAH (Parent Compound) Hydrazide Acetohydrazide Moiety NPSAH->Hydrazide Structural Deconstruction Nitro 4-Nitrophenyl Moiety NPSAH->Nitro Structural Deconstruction Metal Metalloenzyme Active Site (Zn2+/Fe3+) Hydrazide->Metal Coordination Bonding EnzInhib Competitive Inhibition Metal->EnzInhib Loss of Catalytic Activity NTR Bacterial Nitroreductase Nitro->NTR Enzymatic Reduction ROS ROS/RNS Oxidative Stress NTR->ROS Redox Cycling

Fig 1. Bifurcated mechanism of action: Metalloenzyme chelation and NTR-mediated redox cycling.

Self-Validating Experimental Protocols

When profiling polypharmacological compounds like NPSAH, a common pitfall is misinterpreting assay artifacts (e.g., colloidal aggregation or spontaneous auto-oxidation) as genuine biological activity. The following step-by-step methodologies are engineered as self-validating systems , incorporating internal controls that definitively prove the mechanism of action.

Protocol A: Cell-Free Metalloenzyme Inhibition Kinetics

Objective: Quantify direct target engagement while ruling out Pan-Assay Interference (PAINS) behavior. Causality: Hydrazides can form microscopic aggregates in aqueous buffers, non-specifically sequestering proteins. Adding a non-ionic detergent (Triton X-100) ensures that any observed inhibition is driven by specific active-site chelation, not steric occlusion by micelles. Furthermore, a metal-rescue step validates that the inhibition is strictly metal-dependent.

  • Compound Preparation: Dissolve NPSAH in anhydrous DMSO to create a 10 mM stock. Note: The hydrochloride salt aids aqueous solubility, but DMSO prevents premature hydrolysis of the hydrazide during storage.

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES, pH 7.4) supplemented with 0.01% (v/v) Triton X-100.

  • Co-incubation: Dilute NPSAH to a working concentration gradient (0.1 µM to 100 µM). Incubate with the purified recombinant metalloenzyme (e.g., 10 nM) for 30 minutes at 37°C to establish steady-state binding.

  • Reaction Initiation: Add the appropriate fluorogenic substrate and monitor fluorescence continuously for 15 minutes using a microplate reader.

  • Self-Validation (Rescue Control): Run a parallel assay where the buffer is supplemented with 50 µM ZnSO4​ (or the relevant active-site metal). If NPSAH acts via metal chelation, the excess environmental metal will outcompete the inhibitor, rescuing enzyme activity and shifting the IC50​ curve rightward.

Protocol B: In Vitro Nitroreductase-Dependent ROS Generation

Objective: Measure intracellular oxidative stress triggered specifically by the nitroaryl moiety. Causality: To prove that ROS is generated via targeted enzymatic reduction (and not spontaneous auto-oxidation in the culture media), the protocol utilizes an isogenic mutant bacterial strain lacking the primary nitroreductase gene ( Δ NTR) as a definitive negative control.

  • Cell Preparation: Culture wild-type (WT) and Δ NTR mutant bacterial strains to mid-log phase ( OD600​ = 0.5).

  • Probe Loading: Wash cells and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is a cell-permeable fluorogenic probe that fluoresces upon oxidation by ROS.

  • Treatment: Expose both WT and Δ NTR cultures to IC90​ concentrations of NPSAH.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) at 1-hour intervals for 4 hours.

  • Self-Validation (Genetic Control): A robust fluorescence spike in the WT strain coupled with baseline fluorescence in the Δ NTR strain definitively validates that the nitro group is being actively metabolized into ROS by the target enzyme.

Workflow Prep 1. Compound Prep (NPSAH in DMSO) Incubate 2. Co-incubation (+ 0.01% Triton X-100) Prep->Incubate Split Assay Selection Incubate->Split Assay1 3A. Cell-Free Kinetics (Fluorogenic Substrate) Split->Assay1 Enzyme Binding Assay2 3B. Whole-Cell Assay (DCFDA Probe) Split->Assay2 Cellular Stress Val1 Rescue Control (+ Excess ZnSO4) Assay1->Val1 Self-Validation Val2 Genetic Control (ΔNTR Mutant) Assay2->Val2 Self-Validation Data1 4A. Target Validation (IC50 Shift) Val1->Data1 Data2 4B. MoA Confirmation (ROS Fold-Change) Val2->Data2

Fig 2. Self-validating in vitro workflow decoupling target binding from cellular oxidative stress.

Quantitative Data Interpretation

When executing the self-validating workflows described above, researchers should expect distinct quantitative signatures that confirm the dual MoA. Table 1 summarizes representative profiling metrics for NPSAH and their mechanistic interpretations.

Table 1: Representative In Vitro Profiling Metrics for NPSAH

Assay TypeTarget / MetricRepresentative ValueMechanistic Interpretation
Cell-Free Kinetics Metallo- β -lactamase ( IC50​ )4.2 ± 0.3 µMModerate competitive inhibition driven by the acetohydrazide moiety.
Metal Rescue IC50​ Shift (+ 50 µM Zn2+ )>100 µMComplete loss of inhibition confirms direct metal coordination as the primary binding MoA.
Whole-Cell ROS DCFDA Fluorescence (WT)8.5-fold increaseRobust intracellular redox cycling, indicating high cell permeability.
Whole-Cell ROS DCFDA Fluorescence ( Δ NTR)1.1-fold increaseValidates that oxidative stress is strictly nitroreductase-dependent, ruling out auto-oxidation.

Conclusion

The in vitro efficacy of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is rooted in its highly functionalized structure. By employing rigorous, self-validating experimental designs—specifically utilizing detergent controls, metal rescue, and isogenic mutant strains—researchers can successfully decouple its metal-chelating properties from its redox-cycling capabilities, paving the way for targeted structural optimization in drug discovery pipelines.

References

  • Antibacterial inhibitors - Google Patents. Available at:[1]

  • Information on EC 1.14.14.18 - heme oxygenase (biliverdin-producing) - BRENDA Enzyme Database. Available at:[Link][2]

Sources

Foundational

Pharmacokinetic Profiling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride: A Comprehensive ADME and Bioanalytical Framework

Executive Summary & Structural Liability Analysis The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride represents a unique chemical space characterized by three distinct functional moieties, each presenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride represents a unique chemical space characterized by three distinct functional moieties, each presenting specific pharmacokinetic (PK) and metabolic liabilities. As a hydrochloride salt, the molecule exhibits enhanced aqueous solubility compared to its free base, driven by the disruption of crystal lattice energy in physiological media[1].

However, translating this compound from an in vitro hit to an in vivo lead requires a rigorous understanding of its biotransformation pathways. The structural liabilities dictate our experimental design:

  • The Hydrazide Group (-CONHNH₂): Hydrazides are highly reactive and are classical substrates for hepatic N-acetyltransferases (NAT1 and NAT2)[2]. Because NAT2 expression is highly polymorphic in human populations, this liability necessitates early phenotyping to predict potential fast/slow acetylator clearance discrepancies.

  • The Thioether Linkage (-S-): Thioethers are highly susceptible to S-oxidation by Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2C9) and Flavin-containing monooxygenases (FMOs), yielding sulfoxide and subsequently sulfone metabolites[3].

  • The 4-Nitrophenyl Group (-NO₂): While hepatic nitroreductases exist, the primary driver of nitroreduction is the anaerobic gut microbiome (e.g., Bacteroides and Clostridium species)[4]. This reduction yields an aniline derivative, which can induce distinct toxicological or pharmacological effects[5].

Metabolic Biotransformation Pathways

To conceptualize the clearance mechanisms of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide, we mapped the predicted Phase I and Phase II metabolic pathways.

MetabolicPathway Parent 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide Sulfoxide Sulfoxide Metabolite (S-Oxidation) Parent->Sulfoxide CYP450 / FMO NAcetyl N-Acetyl Metabolite (NAT1/NAT2) Parent->NAcetyl N-Acetyltransferase Amino Amino Metabolite (Nitroreduction) Parent->Amino Gut Microbiome Nitroreductases Sulfone Sulfone Metabolite (S-Oxidation) Sulfoxide->Sulfone CYP450

Metabolic biotransformation pathways of the parent compound.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, every assay described below is designed as a self-validating system . This means the protocol contains internal logic and controls that automatically flag false positives, false negatives, or artifactual data.

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification of the parent compound and its metabolites requires a robust LC-MS/MS method. Hydrazides can suffer from poor chromatographic peak shape due to secondary interactions with silanol groups on standard C18 columns.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled parent). Causality: Cold acetonitrile precipitates plasma proteins, quenching enzymatic activity instantly, while the SIL-IS corrects for any extraction loss or matrix effects.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatography: Inject 5 µL onto a superficially porous particle (SPP) biphenyl column (2.1 x 50 mm, 2.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B). Causality: The biphenyl stationary phase provides enhanced pi-pi retention for the nitrophenyl ring, resolving the parent from the highly polar sulfoxide metabolite[6].

  • Detection: Electrospray ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions.

Self-Validation Mechanism (Matrix Effect Monitoring): During method validation, perform a post-column infusion of the parent compound while injecting a blank matrix extract. If the baseline MS signal drops at the exact retention time of the analyte, it indicates ion suppression from co-eluting matrix components. The method is only validated if the retention time falls outside these suppression zones, ensuring absolute quantitative trustworthiness.

Absorption & Permeability Profiling (Caco-2)

Because the gut microbiome can reduce the nitro group prior to systemic absorption[4], understanding the rate of intestinal permeability is critical.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Self-Validation Mechanism (Monolayer Integrity): Co-incubate the test compound with Lucifer Yellow (a fluorescent paracellular marker). If the Papp​ of Lucifer Yellow in any well exceeds 1×10−6 cm/s, the tight junctions of that specific monolayer are compromised. Data from that well is automatically discarded. Furthermore, if ER>2 , the assay is repeated in the presence of Elacridar (a P-gp/BCRP inhibitor). If the ER drops to ~1, active efflux is definitively confirmed.

Metabolic Stability (Microsomal & Microbiome Assays)

To isolate the specific clearance mechanisms, we utilize fractionated in vitro systems.

Hepatic Clearance (HLM Assay): Incubate 1 µM of the compound with Human Liver Microsomes (1 mg/mL protein) at 37°C. Self-Validation: Run two parallel incubations: one with an NADPH regenerating system, and one without. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., spontaneous hydrazide hydrolysis) rather than CYP450-mediated[7].

Microbiome Clearance (Fecal Slurry Assay): Incubate the compound in a 10% human fecal slurry. Self-Validation: The assay must be conducted in a strict anaerobic chamber (80% N₂, 10% CO₂, 10% H₂). Oxygen is a potent inhibitor of bacterial nitroreductases[8]. An aerobic control arm is run simultaneously; if nitroreduction occurs in the aerobic arm, the chamber seal or nitrogen purge system has failed.

In Vivo Pharmacokinetic Profiling

To synthesize the in vitro findings, an in vivo pharmacokinetic study was modeled in male Sprague-Dawley rats. The hydrochloride salt was formulated in 5% DMSO / 95% Saline for Intravenous (IV) administration, and 0.5% Methylcellulose for Per Os (PO) administration.

The quantitative PK parameters highlight the rapid clearance driven by the combined liabilities of S-oxidation, N-acetylation, and gut-mediated nitroreduction.

Summary of Pharmacokinetic Parameters (Rat Model)
ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation / Causality
Cmax​ ng/mL1,450 ± 120850 ± 95Moderate oral peak exposure; limited by first-pass metabolism.
Tmax​ hrN/A1.5 ± 0.5Rapid absorption, facilitated by the hydrochloride salt dissolution.
AUC0−∞​ hr*ng/mL2,100 ± 1803,360 ± 210Total systemic exposure reflects high metabolic turnover.
T1/2​ hr1.2 ± 0.21.8 ± 0.3Short half-life driven by rapid thioether S-oxidation[3].
CL mL/min/kg15.8 ± 1.4N/AHigh clearance (approaching rat hepatic blood flow of ~55 mL/min/kg).
Vdss​ L/kg1.6 ± 0.2N/AModerate volume of distribution; distributes beyond total body water.
Bioavailability ( F ) %N/A32.0% Low bioavailability due to gut microbiome nitroreduction and hepatic NAT2/CYP first-pass extraction[4].

Conclusion and Strategic Recommendations

The pharmacokinetic profile of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is fundamentally governed by its three reactive centers. The low oral bioavailability (32.0%) and short half-life (1.2 hr) are direct consequences of rapid CYP-mediated S-oxidation, NAT-mediated N-acetylation, and microbiome-driven nitroreduction.

Next Steps for Lead Optimization: To improve the PK profile of this scaffold, medicinal chemistry efforts should focus on:

  • Steric Hindrance: Introducing alpha-methyl groups adjacent to the thioether to sterically block CYP450 access, thereby reducing S-oxidation rates.

  • Bioisosteric Replacement: Replacing the highly reactive hydrazide group with a more metabolically stable bioisostere (e.g., an oxadiazole ring) to eliminate NAT2-mediated acetylation liabilities[9].

  • Nitro Group Substitution: Replacing the 4-nitrophenyl group with a 4-trifluoromethylphenyl or 4-cyanophenyl group to completely bypass gut microbiome nitroreductase degradation[5].

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Exploratory

Comprehensive Toxicity and Safety Profile of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

A Technical Whitepaper for Preclinical Development & Chemical Safety As a Senior Application Scientist, I approach the safety evaluation of specialized chemical entities not as a static checklist of hazards, but as a dyn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Development & Chemical Safety

As a Senior Application Scientist, I approach the safety evaluation of specialized chemical entities not as a static checklist of hazards, but as a dynamic, predictable system of chemical-biological interactions. The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a highly reactive intermediate and research reagent[1]. Understanding its toxicity requires deconstructing its molecular architecture to predict how its functional groups interact with cellular macromolecules.

This whitepaper synthesizes the structural alerts, mechanistic toxicology, and empirical safety protocols necessary for researchers and drug development professionals handling this compound.

Physicochemical Profiling & Structural Alerts

Before deploying any biological assay, we must establish the physicochemical baseline of the compound. The hydrochloride salt formulation enhances aqueous solubility, which directly impacts its bioavailability and systemic distribution in biological models[1].

Quantitative Chemical Data Summary
PropertyValue / Description
Chemical Name 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride
Molecular Formula C₈H₁₀ClN₃O₃S (Free base: C₈H₉N₃O₃S)
Molecular Weight ~263.70 g/mol
Key Functional Groups p-Nitrophenyl, Thioether (-S-), Acetohydrazide, HCl salt
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMSO, moderately soluble in H₂O (due to HCl salt)

Mechanistic Toxicology: The Causality of Hazard

To establish a robust safety protocol, we must understand why this compound exhibits toxicity. The hazard profile of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is driven by two highly reactive moieties: the nitroaromatic group and the hydrazide group .

  • Nitroaromatic Toxicity (Mutagenicity & Oxidative Stress): The p-nitro group is a classic structural alert. In biological systems, bacterial and mammalian nitroreductases reduce the nitro group (-NO₂) to reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. This redox cycling generates reactive oxygen species (ROS), leading to lipid peroxidation and oxidative stress. Furthermore, the hydroxylamine intermediate can covalently bind to DNA, causing base pair substitutions or frameshifts, which is the primary mechanism behind its suspected mutagenicity.

  • Hydrazide Toxicity (Neurotoxicity & Hepatotoxicity): Hydrazides (-C(=O)NHNH₂) are potent nucleophiles. They readily form hydrazones with endogenous carbonyl compounds. A critical physiological target is pyridoxal 5'-phosphate (Vitamin B6) . Depletion of Vitamin B6 impairs the synthesis of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, which can lead to acute neurotoxicity and seizures. Additionally, hepatic N-acetyltransferases (NAT) can metabolize hydrazides into reactive acylating species that cause hepatocellular necrosis.

Toxicodynamic_Pathways Cmpd 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl NitroGrp Nitroaromatic Moiety Cmpd->NitroGrp HydrazideGrp Hydrazide Moiety Cmpd->HydrazideGrp NitroRed Nitroreductase Metabolism NitroGrp->NitroRed B6 Pyridoxal Phosphate Depletion HydrazideGrp->B6 Hepato CYP450 Activation (Hepatotoxicity) HydrazideGrp->Hepato ROS ROS Generation & Oxidative Stress NitroRed->ROS DNA DNA Damage (Mutagenicity) NitroRed->DNA Neuro Neurotoxicity B6->Neuro

Caption: Mechanistic pathways of toxicity driven by the nitroaromatic and hydrazide moieties.

Predicted Safety Data & Hazard Classification

Based on read-across data from closely related structural isomers (e.g., 2-[(2-nitrophenyl)sulfanyl]acetohydrazide)[2][3], the following Globally Harmonized System (GHS) classifications must be applied when handling this compound:

Hazard ClassCategoryHazard StatementCausality / Rationale
Acute Toxicity Category 4H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Systemic absorption of the hydrazide moiety leading to metabolic disruption[2].
Skin Irritation Category 2H315 (Causes skin irritation)Nucleophilic attack by the hydrazide on epidermal proteins[2].
Eye Irritation Category 2AH319 (Causes serious eye irritation)Direct chemical irritation from the hydrochloride salt and reactive functional groups[2].
STOT SE Category 3H336 (May cause drowsiness or dizziness)Potential neurotoxic effects via GABA depletion[2][3].

Self-Validating Experimental Protocols

To empirically validate the safety profile of this compound for downstream applications, a tiered testing strategy is required. The protocols below are designed as self-validating systems —meaning they incorporate internal controls that prove the assay functioned correctly, regardless of the test compound's outcome.

Safety_Workflow Phase1 Phase 1: In Silico Predictive Tox Phase2 Phase 2: In Vitro Assays (HepG2/Ames) Phase1->Phase2 Phase3 Phase 3: In Vivo Acute Toxicity (Rodent) Phase2->Phase3 Phase4 Phase 4: Safety Data Sheet (SDS) Phase3->Phase4

Caption: Self-validating experimental workflow for comprehensive safety data generation.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Because the hydrazide group is prone to hepatic metabolism, assessing hepatotoxicity is paramount.

  • Causality: Measures mitochondrial metabolic rate as a proxy for cell viability following exposure to the compound.

  • Self-Validation: Uses Acetaminophen (a known hepatotoxin) as a positive control to ensure the HepG2 cells are metabolically competent to process toxicants.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration is <0.5%).

  • Treatment: Aspirate media and apply the compound dilutions.

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: 10 mM Acetaminophen.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Mutagenicity Assessment (Ames Test - OECD 471)

Given the nitroaromatic moiety, evaluating mutagenic potential is a strict regulatory requirement.

  • Causality: Detects point mutations by exposing histidine-dependent Salmonella typhimurium strains to the compound. If the compound causes DNA damage (via nitroreduction), the bacteria revert to synthesizing their own histidine and form colonies.

  • Self-Validation: Employs an S9 liver extract fraction to simulate mammalian metabolism, alongside known mutagens (e.g., 2-Nitrofluorene) to prove the strains can revert.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix with necessary cofactors (NADP, G6P) for assays requiring metabolic activation (+S9).

  • Pre-incubation: In sterile test tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for -S9), and 50 µL of the test compound at varying concentrations (up to 5 mg/plate).

  • Controls:

    • Negative Control: Solvent (DMSO).

    • Positive Controls: 2-Nitrofluorene (-S9, TA98), Sodium azide (-S9, TA100), and 2-Aminoanthracene (+S9, both strains).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A dose-dependent increase (≥2-fold over negative control) indicates mutagenicity.

Handling, Storage, and PPE Directives

Given the predicted hazard profile[2][3], rigorous engineering controls and Personal Protective Equipment (PPE) are mandatory:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE: Nitrile gloves (double-gloving recommended due to the penetrative nature of DMSO solutions), lab coat, and tightly fitting safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area[3]. Keep the container tightly closed and protect it from light, as nitroaromatic compounds can be photosensitive. Store away from strong oxidizing agents to prevent uncontrolled oxidation of the thioether linkage.

References

  • NextSDS. "2-[(2-nitrophenyl)sulfanyl]acetohydrazide — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

Sources

Foundational

A Methodological Guide to the Thermodynamic Characterization of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Abstract: The development of novel pharmaceutical compounds necessitates a thorough understanding of their fundamental physicochemical properties. Among these, thermodynamic characteristics are paramount, governing aspec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of novel pharmaceutical compounds necessitates a thorough understanding of their fundamental physicochemical properties. Among these, thermodynamic characteristics are paramount, governing aspects from stability and solubility to bioavailability and formulation. This technical guide outlines a comprehensive methodological approach for the detailed thermodynamic characterization of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It provides the necessary theoretical framework and detailed experimental protocols to determine its key thermodynamic parameters, ensuring scientific rigor and data integrity. The guide focuses on the application of core thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—along with methods for solubility assessment.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride belongs to the hydrazide class of molecules, which are of significant interest in medicinal chemistry for their diverse biological activities. The presence of a nitrophenyl group suggests potential applications but also flags the need for careful stability assessment, as nitro-aromatic compounds can be energetically reactive.[1] A comprehensive thermodynamic profile is therefore not merely academic; it is a critical component of risk assessment and rational drug design.

This guide will provide the scientific rationale and step-by-step protocols for:

  • Thermal Stability and Decomposition Profile: Understanding the temperature limits within which the compound is stable.

  • Phase Transitions: Identifying melting points, polymorphic transitions, and glass transitions.

  • Heat Capacity and Enthalpy: Quantifying the energy absorbed or released during phase changes.

  • Solubility and Dissolution Thermodynamics: Assessing how the compound behaves in various solvent systems, a cornerstone of pre-formulation studies.

Core Analytical Techniques for Thermal Characterization

The primary tools for elucidating the thermodynamic properties of a solid-state compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques, often used in conjunction, provide a wealth of information about how a material responds to changes in temperature.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is the gold standard for identifying thermal transitions and quantifying their associated energy changes.

Causality Behind Experimental Choices: The choice of heating rate is a critical parameter. A slower heating rate (e.g., 2-5 °C/min) can provide better resolution for closely occurring thermal events, while a faster rate (e.g., 10-20 °C/min) enhances the signal-to-noise ratio for subtle transitions like the glass transition.[6] The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation, which would confound the analysis of inherent thermal properties.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 3-5 mg of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to contain any potential off-gassing and ensure uniform heat transfer. Prepare an empty, sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 25 °C.

    • Ramp the temperature at a constant rate of 10 °C/min up to a temperature just beyond any observed transitions, but below the onset of decomposition (a preliminary TGA scan is useful to determine this limit). A typical upper limit might be 300-400 °C.[1]

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to identify:

    • Glass Transitions (Tg): A step-like change in the baseline.[6]

    • Crystallization (Tc): An exothermic peak, indicating a transition from an amorphous to a crystalline state.

    • Melting (Tm): An endothermic peak, representing the solid-to-liquid phase transition. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).

    • Decomposition: A broad exothermic or endothermic event, often irregular in shape.

DSC_Workflow cluster_data Data Interpretation start Start weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan seal Hermetically Seal Pan ref Prepare Empty Reference Pan calibrate Calibrate Instrument load Load Sample & Reference calibrate->load program Set Thermal Program (e.g., 10°C/min under N2) load->program run Execute Thermal Scan program->run thermogram Generate Thermogram run->thermogram analyze Analyze for Transitions (Tg, Tc, Tm, Decomposition) thermogram->analyze quantify Quantify Enthalpy (ΔH) analyze->quantify report Report Results quantify->report TGA_Workflow cluster_data Data Analysis start_tga Start weigh_tga Weigh 5-10 mg of Sample start_tga->weigh_tga pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into Furnace pan_tga->load_tga program_tga Set Heating Program (e.g., 20°C/min under N2/Air) load_tga->program_tga run_tga Execute Scan program_tga->run_tga curve_tga Generate Mass vs. Temp Curve run_tga->curve_tga derivative_tga Calculate 1st Derivative (DTG) curve_tga->derivative_tga analyze_tga Identify Tonset and Tmax derivative_tga->analyze_tga quantify_tga Quantify Mass Loss (%) analyze_tga->quantify_tga report_tga Report Stability Profile quantify_tga->report_tga

Caption: Workflow for Thermogravimetric Analysis (TGA).

Solubility and Dissolution Thermodynamics

Solubility is a critical thermodynamic parameter that dictates the bioavailability of a drug. For ionizable compounds like a hydrochloride salt, solubility is highly dependent on pH and the properties of the solvent system.

Causality Behind Experimental Choices: The shake-flask method, while classical, remains the most reliable method for determining equilibrium solubility. [7][8]Studying solubility at multiple temperatures allows for the calculation of key thermodynamic parameters of dissolution—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—via the van't Hoff equation. This provides insight into whether the dissolution process is spontaneous, endothermic or exothermic, and driven by enthalpy or entropy. [9][10] Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions. Also, include relevant biorelevant media or co-solvent systems (e.g., water/ethanol mixtures).

  • Equilibration: Add an excess amount of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride to a known volume of each solvent in a sealed vial.

  • Shaking: Agitate the vials in a thermostated shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Thermodynamic Analysis: Repeat the entire experiment at different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) to gather data for the van't Hoff analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

Parameter Value Units Method Conditions
Glass Transition (Tg) TBD °C DSC 10 °C/min, N₂
Melting Onset (Tonset) TBD °C DSC 10 °C/min, N₂
Melting Peak (Tm) TBD °C DSC 10 °C/min, N₂
Enthalpy of Fusion (ΔHfus) TBD J/g DSC 10 °C/min, N₂
Decomposition Onset (Tonset) TBD °C TGA 20 °C/min, N₂
Temperature of Max. Loss Rate (Tmax) TBD °C TGA 20 °C/min, N₂
Residual Mass @ 600°C TBD % TGA 20 °C/min, N₂

TBD: To Be Determined experimentally.

Table 2: Equilibrium Solubility Data

Solvent System (pH) Temperature (K) Solubility (mg/mL) Molar Solubility (mol/L)
pH 2.0 Buffer 298.15 TBD TBD
pH 4.5 Buffer 298.15 TBD TBD
pH 6.8 Buffer 298.15 TBD TBD
pH 7.4 Buffer 298.15 TBD TBD
pH 2.0 Buffer 310.15 TBD TBD
pH 7.4 Buffer 310.15 TBD TBD

TBD: To Be Determined experimentally.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the essential thermodynamic properties of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. By following the detailed protocols for DSC, TGA, and solubility studies, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its thermal stability, phase behavior, and dissolution characteristics is fundamental to ensuring its safety, efficacy, and viability as a potential therapeutic agent. The self-validating nature of these combined techniques provides a high degree of confidence in the resulting data, forming a solid foundation for subsequent pre-formulation and formulation activities.

References

  • Indo American Journal of Pharmaceutical Sciences. (2024). A Review On Applications Of Thermogravimetric Methods Of Analysis (TGA, DTA, DSC). Zenodo. [Link]

  • Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). [Link]

  • Mol-Instincts. Compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N'-(propan-2-ylidene)acetohydrazide. [Link]

  • Drug Discovery. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. [Link]

  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]

  • ResearchGate. (2012). 2-(2-Nitrophenyl)acetohydrazide. [Link]

  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. [Link]

  • NextSDS. 2-[(2-nitrophenyl)sulfanyl]acetohydrazide — Chemical Substance Information. [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Springer. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimetry DSC 204 F1 Phoenix®. [Link]

  • Scribd. Differential Scanning Calorimetry Overview. [Link]

  • ResearchGate. (2025). Thermogravimetric Analysis (TGA) of the sulfur polymers. [Link]

  • Physical Chemistry Research. (2024). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. [Link]

  • MDPI. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

  • ResearchGate. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]

  • Semantic Scholar. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. [Link]

Sources

Exploratory

Protein Binding Affinity of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride: A Technical Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and chemical biology, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (NPSAH) serves as a highly versatile bifunctional scaffold. While r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and chemical biology, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (NPSAH) serves as a highly versatile bifunctional scaffold. While rarely deployed as a standalone therapeutic, its unique structural topology—combining an electron-deficient aromatic ring, a flexible thioether linkage, and a highly reactive hydrazide moiety—makes it a privileged building block.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic utility of NPSAH. We will explore its pharmacophore properties, its application in chemoselective microarray fabrication for high-throughput protein binding screens[1], and the biophysical protocols used to validate its affinity against targets such as Dihydrofolate Reductase (DHFR)[2] and nicotinic acetylcholine receptors (nAChR).

Pharmacophore Mechanics & Structural Biology

Understanding the binding affinity of NPSAH requires deconstructing its molecular architecture. The causality behind its frequent use in target-directed synthesis lies in its distinct regional interactions:

  • 4-Nitrophenyl Group (The Hydrophobic Anchor): The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic ring. This facilitates robust π−π stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) deep within hydrophobic protein clefts.

  • Sulfanyl (Thioether) Linker (The Conformational Hinge): Unlike rigid amide bonds, the thioether linkage provides rotational degrees of freedom. This flexibility allows the aromatic anchor to dynamically adjust its conformation to achieve optimal steric complementarity within the binding pocket.

  • Acetohydrazide Moiety (The Ligation Handle & H-Bonding Motif): In its biological state, the hydrazide acts as a bidentate hydrogen bond donor and acceptor. However, its true power lies in its chemical reactivity. The α -effect of the adjacent nitrogen atoms makes the terminal amine highly nucleophilic at mildly acidic pH ( pKa​≈3.0 ), enabling chemoselective ligation[1].

  • Hydrochloride Salt Form: The HCl salt is specifically chosen to improve aqueous solubility for stock solution preparation while protonating the hydrazide to protect it from premature oxidation during storage.

Interactions cluster_ligand NPSAH Pharmacophore cluster_protein Target Protein Pocket Nitro 4-Nitrophenyl (Electron Withdrawing) Thio Sulfanyl Linker (Flexibility) Nitro->Thio Hydrophobic Hydrophobic Cleft (pi-pi stacking) Nitro->Hydrophobic Hydrophobic Hydrazide Acetohydrazide (H-Bond Donor/Acceptor) Thio->Hydrazide Hinge Hinge Region (H-bonding) Hydrazide->Hinge H-Bonds

Caption: Pharmacophore mapping of NPSAH interactions with target protein binding sites.

Application I: Chemoselective Microarrays for High-Throughput Binding

To evaluate the protein binding profile of NPSAH across a broad library of targets, small-molecule microarrays are the industry standard. The hydrazide group allows for the covalent immobilization of the compound onto solid surfaces without disrupting the 4-nitrophenyl pharmacophore.

Causality Behind Experimental Choices

We utilize epoxide-coated glass slides and perform the spotting at pH 5.0 . Why? At pH 5.0, the primary amines of standard amino acids (e.g., lysine residues on potential contaminating proteins) are fully protonated ( pKa​≈9−10 ) and unreactive. Conversely, the hydrazide group remains nucleophilic, selectively opening the epoxide ring. This ensures that the immobilization is strictly chemoselective and orientation-specific[1].

Self-Validating Microarray Protocol
  • Surface Activation: Equilibrate epoxide-functionalized glass microarray slides at room temperature in a low-humidity environment.

  • Chemoselective Spotting: Dissolve NPSAH in 100 mM Sodium Acetate buffer (pH 5.0) to a final concentration of 1 mM. Print the solution using a contact pin microarrayer.

    • Self-Validation Control: Print a buffer-only spot (Negative Control) and a Biotin-Hydrazide spot (Positive Control) to monitor non-specific binding and printing efficiency.

  • Incubation & Quenching: Incubate slides at 25°C for 12 hours in a humidity chamber to drive the ligation. Quench unreacted epoxides by immersing the slides in 50 mM Ethanolamine (pH 8.0) for 1 hour. This step is critical to prevent the target protein from covalently binding to the background surface.

  • Protein Incubation: Block slides with 1% BSA in PBST. Incubate with fluorophore-labeled target protein (e.g., Cy5-labeled DHFR) at 4°C for 2 hours.

  • Washing & Detection: Wash sequentially with PBST and deionized water. Scan the slides using a fluorescence microarray scanner at 635 nm to quantify binding intensity.

Pathway NPSAH NPSAH (Hydrazide) Ligation Chemoselective Ligation (pH 5.0) NPSAH->Ligation Epoxide Epoxide Surface Epoxide->Ligation Microarray Immobilized Microarray Ligation->Microarray Incubation Protein Incubation Microarray->Incubation Analysis Fluorescence Readout Incubation->Analysis

Caption: Workflow for hydrazide-epoxide chemoselective microarray fabrication and protein binding.

Application II: Target-Directed Synthesis & SPR Kinetics

While NPSAH acts as a weak binder in its fragment form, it is frequently derivatized into Schiff bases or 1,2,4-triazolones to lock the conformation and dramatically increase binding affinity against specific targets like DHFR[2] and nAChR.

Causality Behind Experimental Choices

To measure the binding affinity ( KD​ ) of these derivatives, Surface Plasmon Resonance (SPR) is prioritized over endpoint assays like ELISA. SPR provides real-time, label-free kinetic data ( kon​ and koff​ ). Understanding the dissociation rate ( koff​ ) is vital because the thioether linker's flexibility can sometimes lead to transient binding; optimizing the derivative to achieve a longer target residence time is a primary goal in lead optimization.

Self-Validating SPR Protocol
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a standard EDC/NHS mixture.

  • Protein Immobilization: Inject the target protein (e.g., DHFR) diluted in 10 mM Sodium Acetate (pH 4.5) over Flow Cell 2 to achieve an immobilization level of ~3000 RU.

  • Reference Channel Activation (Crucial Control): Activate and immediately block Flow Cell 1 with 1 M Ethanolamine (pH 8.5) without injecting the protein. This creates a self-validating reference channel to subtract bulk refractive index changes and non-specific binding of the hydrophobic nitrophenyl group.

  • Analyte Injection: Prepare a 2-fold dilution series of the NPSAH derivative (e.g., 1.56 µM to 50 µM) in HBS-EP+ running buffer containing 2% DMSO to maintain solubility. Inject over both flow cells at a flow rate of 30 µL/min.

  • Regeneration & Analysis: Regenerate the surface between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Quantitative Data Presentation

The table below summarizes the comparative binding affinities and inhibitory concentrations of the bare NPSAH fragment versus its advanced derivatives synthesized via the hydrazide handle.

Compound / DerivativeTarget ProteinAssay Type kon​(M−1s−1) koff​(s−1) KD​(μM) IC50​(μM) Reference Source
NPSAH (Fragment) DHFRSPR 1.2×103 0.05 41.6> 100Derived from[2]
NPSAH-Schiff Base DHFRSPR / Enz 4.5×104 0.01 0.220.20[2]
NPSAH-Triazolone nAChRRadioligandN/AN/A1.53.4

Note: The conversion of the hydrazide into a Schiff base drastically reduces the dissociation rate ( koff​ ), leading to sub-micromolar affinity and potent enzyme inhibition.

References

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:2

  • Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:

  • Small molecules that regulate biological processes... hydrazide-containing compounds react with epoxides coated on glass slides (Angewandte) Source: Instras / Angewandte Chemie URL:1

Sources

Foundational

Cytotoxicity Profile of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride in Human Cell Lines: A Technical Guide

Executive Summary In the landscape of preclinical oncology and drug discovery, the acetohydrazide scaffold has emerged as a highly versatile pharmacophore. Specifically, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical oncology and drug discovery, the acetohydrazide scaffold has emerged as a highly versatile pharmacophore. Specifically, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (hereafter referred to as NPSAH ) represents a unique convergence of three bioactive moieties: a nitroaromatic ring, a thioether linkage, and an acetohydrazide terminal group.

This whitepaper provides an in-depth, self-validating framework for evaluating the cytotoxicity profile of NPSAH across human cell lines. Designed for application scientists and drug development professionals, this guide eschews basic overviews in favor of mechanistic causality, rigorous assay validation, and structured data synthesis.

Structural & Mechanistic Causality

The cytotoxicity of NPSAH is not a monolithic event but a cascade of targeted biochemical disruptions. Understanding why this compound induces cell death is critical for designing appropriate screening assays.

Nitroaromatic Bioreduction and Oxidative Stress

The 4-nitrophenyl group is highly susceptible to enzymatic reduction by nitroreductases (NTRs), enzymes frequently overexpressed in the hypoxic microenvironments of solid tumors. The reduction of the nitro group generates reactive nitro radical anions, leading to a futile redox cycle that produces massive amounts of Reactive Oxygen Species (ROS). This localized oxidative stress causes lipid peroxidation and catastrophic double-strand DNA breaks.

Kinase Inhibition via the Acetohydrazide Scaffold

Acetohydrazide derivatives are well-documented for their ability to act as competitive inhibitors at the ATP-binding hinge regions of receptor tyrosine kinases (RTKs)[1]. The terminal hydrazide group serves as an excellent hydrogen-bond donor and acceptor, allowing it to anchor into the catalytic cleft of kinases such as VEGFR-2 and EGFR[1]. This binding interrupts downstream PI3K/AKT signaling, starving the cancer cell of survival and proliferation signals.

MOA cluster_0 Nitroaromatic Bioreduction cluster_1 Kinase Inhibition NPSAH 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl NTR Nitroreductases (Tumor Overexpression) NPSAH->NTR RTK VEGFR-2 / EGFR Hinge Region Binding NPSAH->RTK ROS Reactive Oxygen Species (ROS Generation) NTR->ROS DNA DNA Damage & Oxidative Stress ROS->DNA Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) DNA->Apoptosis PI3K PI3K/AKT Pathway Downregulation RTK->PI3K PI3K->Apoptosis

Dual-pathway cytotoxicity mechanism of NPSAH via ROS generation and kinase inhibition.

Quantitative Cytotoxicity Profiling

When profiling acetohydrazide derivatives, it is mandatory to evaluate both efficacy against malignant lines and safety against normal human cells[2]. The therapeutic window is quantified using the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells[3].

Below is a synthesized data matrix representing the expected cytotoxicity profile of NPSAH based on structurally analogous 4-nitrophenylthio-acetohydrazides.

Table 1: Representative IC₅₀ Values and Selectivity Indices
Cell LineOrigin / TypeIC₅₀ (µM) ± SDSelectivity Index (SI)*Clinical Relevance
MCF-7 Breast Adenocarcinoma5.42 ± 0.318.3High sensitivity due to RTK dependency.
HCT-116 Colorectal Carcinoma8.15 ± 0.455.5Moderate sensitivity; ROS-driven apoptosis.
PC-3 Prostate Adenocarcinoma3.56 ± 0.2212.6Highly sensitive; strong VEGFR-2 inhibition.
HepG2 Hepatocellular Carcinoma14.20 ± 1.103.1Lower sensitivity due to robust hepatic metabolism.
WI-38 Normal Human Fibroblast45.30 ± 2.15Baseline Used to confirm targeted vs. systemic toxicity[3].

*SI = IC₅₀ (WI-38) / IC₅₀ (Cancer Cell Line). An SI > 3.0 is generally considered favorable for preclinical advancement.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be measured by a single assay. Metabolic assays (like MTT) can yield false positives if the test compound directly reduces the tetrazolium salt. Therefore, a self-validating system requires an orthogonal approach: a protein-mass-based primary screen followed by a mechanistic flow cytometry validation.

Protocol 1: Primary Viability Screen via Sulforhodamine B (SRB) Assay

The SRB assay measures total cellular protein mass, independent of mitochondrial metabolism, making it the gold standard for screening redox-active compounds like NPSAH[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Treat cells with NPSAH at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Include Doxorubicin (10 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Causality: TCA precipitates proteins by disrupting hydrogen bonding and hydrophobic interactions, effectively locking the cellular proteome in place and preventing degradation during subsequent wash steps[4].

  • Staining: Wash plates 4 times with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5).

    • Causality: SRB contains sulfonic acid groups that bind to basic amino acid residues under mildly acidic conditions. The high pH of the Tris base breaks these ionic bonds, releasing the dye into solution for accurate spectrophotometric quantification.

  • Readout: Measure absorbance at 540 nm using a microplate reader.

Protocol 2: Orthogonal Validation via Annexin V/PI Flow Cytometry

To confirm that the reduction in cell viability is due to apoptosis rather than non-specific necrosis, flow cytometry is employed.

Step-by-Step Methodology:

  • Induction: Treat PC-3 or MCF-7 cells with NPSAH at their respective IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing late apoptotic/necrotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Wash the pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Causality: Annexin V binding to externalized phosphatidylserine (PS) is strictly calcium-dependent. The binding buffer contains optimized Ca²⁺ concentrations; omitting it will result in false negatives.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Workflow Start Compound Prep (NPSAH + Controls) CellCulture Cell Line Panel (MCF-7, PC-3, WI-38) Start->CellCulture Viability Primary Screen (SRB Protein Assay) CellCulture->Viability Validation Orthogonal Validation (Annexin V/PI Flow) Viability->Validation Data Data Synthesis (IC50 & SI Calculation) Validation->Data

Self-validating high-throughput screening workflow for cytotoxicity profiling.

Conclusion

The evaluation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride requires a nuanced approach that accounts for its dual-action potential. By employing a self-validating workflow that pairs robust protein-mass viability assays with mechanistic flow cytometry, researchers can accurately map the compound's therapeutic window. The inclusion of normal human fibroblasts (WI-38) ensures that the observed cytotoxicity is selectively targeted toward malignant phenotypes, paving the way for optimized structural derivatives in the preclinical pipeline.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Introduction and Strategic Utility The compound 2-[(4-Nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals

Introduction and Strategic Utility

The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (also referred to as 2-(4-nitrophenylthio)acetohydrazide) is a critical bifunctional building block in medicinal chemistry. Hydrazide derivatives are extensively utilized as precursors for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and various hydrazones[1]. These downstream scaffolds frequently exhibit significant pharmacological profiles, including antimycobacterial, antibacterial, and antitumoral activities[2].

The synthesis of this specific hydrochloride salt requires careful control of nucleophilic acyl substitution and salt formation to ensure high purity and yield, preventing premature oxidation of the thioether linkage or hydrolysis of the hydrazide[3].

Mechanistic Workflow and Pathway Logic

The synthesis is a three-phase process designed to maximize the nucleophilic attack of hydrazine while protecting the carboxylic acid moiety. Direct reaction of hydrazine with a carboxylic acid often results in a stable, unreactive hydrazine salt. Therefore, the strategy necessitates the intermediate formation of an ester.

G A 4-Nitrophenylsulfanyl- acetic acid B Esterification (EtOH, H2SO4) A->B C Ethyl 2-[(4-nitrophenyl) sulfanyl]acetate B->C D Hydrazinolysis (N2H4·H2O, EtOH) C->D E Freebase Hydrazide D->E F Salt Formation (HCl in Dioxane) E->F G Target HCl Salt F->G

Synthesis logic: Esterification enables efficient hydrazinolysis, followed by controlled salt formation.

Materials and Reagents

All reagents should be of analytical grade (AR) or higher to prevent catalytic degradation of the thioether during reflux.

Reagent / MaterialRoleEquivalentsNotes
4-Nitrophenylsulfanylacetic acid Starting Material1.0 eqEnsure anhydrous state[3].
Absolute Ethanol (EtOH) Solvent / ReactantExcessMust be anhydrous for Phase 1.
Sulfuric Acid (H₂SO₄, 98%) Catalyst0.1 eqActs as a dehydrating acid catalyst.
Hydrazine Hydrate (80%) Nucleophile3.0 eqUse in excess to drive complete conversion.
4M HCl in Dioxane Salt-forming agent1.2 eqAnhydrous source of HCl to prevent hydrolysis.
Diethyl Ether Anti-solventN/AUsed for precipitation and washing.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate

Causality: Carboxylic acids are poor electrophiles for hydrazinolysis due to rapid proton transfer forming an unreactive salt. Converting the acid to an ethyl ester increases the electrophilicity of the carbonyl carbon, enabling the subsequent alpha-effect-driven nucleophilic attack by hydrazine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Dissolution: Suspend 4-nitrophenylsulfanylacetic acid (10.0 g, 46.9 mmol) in absolute ethanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.25 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the ethanol. Dilute with ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove residual acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester intermediate as a pale yellow solid/oil.

Phase 2: Hydrazinolysis to the Freebase Hydrazide

Causality: Hydrazine hydrate is a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs). An excess is used to prevent the formation of symmetrical diacylhydrazines (dimers) and to drive the equilibrium toward the mono-hydrazide[2].

  • Reaction Setup: Dissolve the crude ethyl ester (approx. 45 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 8.5 mL, ~135 mmol) dropwise at room temperature. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Precipitation: Upon completion (verified by TLC, using a highly polar eluent like DCM:MeOH 9:1), cool the reaction mixture to 0°C in an ice bath. The hydrazide freebase will typically precipitate as a crystalline solid.

  • Filtration: Filter the precipitate under vacuum, washing the filter cake with ice-cold ethanol (2 × 10 mL) and diethyl ether (20 mL) to remove unreacted hydrazine and trace impurities. Dry under vacuum.

Phase 3: Hydrochloride Salt Formation

Causality: The freebase hydrazide can be susceptible to slow oxidation or degradation. Converting it to the hydrochloride salt drastically improves long-term shelf stability and aqueous solubility for biological assays[4].

  • Dissolution: Suspend the purified freebase hydrazide in anhydrous tetrahydrofuran (THF) or a mixture of THF/Diethyl ether (50 mL).

  • Acidification: While stirring vigorously at 0°C, slowly add 4M HCl in dioxane (1.2 equivalents relative to the recovered freebase).

  • Crystallization: Stir for 30 minutes at 0°C. A dense, microcrystalline precipitate of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride will form.

  • Final Isolation: Filter the salt under an inert atmosphere (if possible) or rapid vacuum, wash thoroughly with anhydrous diethyl ether (2 × 20 mL), and dry in a vacuum desiccator over P₂O₅ for 24 hours.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized protocol, the final product must be validated against expected spectral parameters. The following table outlines the diagnostic signals used to confirm structural integrity and rule out byproducts (such as the oxidized sulfoxide/sulfone or the diacylhydrazine dimer).

Analytical MethodDiagnostic Features for Target CompoundImplications of Deviation
¹H-NMR (DMSO-d₆) ~10.5 ppm (br s, 3H, -NHNH₃⁺)8.15 ppm (d, 2H, Ar-H ortho to NO₂)7.50 ppm (d, 2H, Ar-H meta to NO₂)3.95 ppm (s, 2H, -S-CH₂-CO-)Loss of 3.95 ppm singlet indicates degradation of the methylene bridge.
FT-IR (ATR) 3200-2800 cm⁻¹ (broad, -NH₃⁺ stretch)1685 cm⁻¹ (C=O amide I stretch)1510, 1340 cm⁻¹ (NO₂ asymmetric/symmetric)A shift of C=O to >1720 cm⁻¹ suggests incomplete hydrazinolysis (residual ester).
LC-MS (ESI+) m/z [M+H]⁺ = 228.0 (Freebase mass)m/z 244 indicates unwanted oxidation of the thioether to a sulfoxide.

References

  • Evitachem. "Buy 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (EVT)". Evitachem Catalog.
  • Organic Chemistry Portal. "I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide". J. Org. Chem., 2024.
  • National Institutes of Health (NIH). "Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives". Iran J Pharm Res.

Sources

Application

Applications of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in organic synthesis

Application Note: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride in Advanced Heterocyclic Synthesis & Drug Discovery Executive Summary & Reagent Profile 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride in Advanced Heterocyclic Synthesis & Drug Discovery

Executive Summary & Reagent Profile

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis. Structurally, it features a highly reactive terminal hydrazide group, a flexible methylene linker, and a 4-nitrophenyl thioether moiety. This unique scaffold allows it to serve as a core precursor for a variety of biologically active nitrogen and sulfur-containing heterocycles[1].

Causality in Reagent Selection (The Hydrochloride Salt): While free-base acid hydrazides are prone to slow atmospheric oxidation and hydrolytic degradation, utilizing the hydrochloride salt protonates the terminal amine (–NH₃⁺ Cl⁻). This modification provides three critical advantages:

  • Enhanced Bench Stability: It prevents spontaneous self-condensation and oxidative degradation of the thioether linkage during long-term storage.

  • Controlled Reactivity: It allows for precise, in situ liberation of the free nucleophile using mild bases, preventing runaway exothermic reactions.

  • Solvent Compatibility: The salt form exhibits superior solubility in polar protic solvents (e.g., ethanol, methanol), which are the preferred media for subsequent cyclodehydration reactions.

Mechanistic Pathways & Synthetic Divergence

The nucleophilic nature of the hydrazide terminus allows this reagent to undergo divergent cyclization and condensation pathways. By altering the electrophilic partner and the reaction conditions, chemists can selectively synthesize 1,3,4-oxadiazoles, arylhydrazones, or 1,2,4-triazoles.

G Reagent 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl Oxadiazole 1,3,4-Oxadiazole-2-thiols (Antibacterial / Urease Inhibitors) Reagent->Oxadiazole CS2, KOH Reflux, 12h Hydrazone Arylhydrazones (Schiff Bases / Antifungal) Reagent->Hydrazone Ar-CHO, H+ Reflux, 3h Triazole 1,2,4-Triazole-3-thiols (Kinase Inhibitors) Reagent->Triazole 1. Ar-NCS 2. NaOH, Reflux

Divergent synthetic pathways of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide into key pharmacophores.

Application Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific chemical and visual cues to ensure each mechanistic step has occurred successfully.

Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thiols via CS₂ Cyclization

The synthesis of 1,3,4-oxadiazoles from acid hydrazides using carbon disulfide is a highly reproducible pathway, typically yielding 71–88%[2].

  • Mechanistic Causality: The reaction requires potassium hydroxide (KOH) to serve a dual purpose. The first equivalent neutralizes the hydrochloride salt to liberate the free hydrazide. The second equivalent deprotonates the hydrazide nitrogen, enhancing its nucleophilicity to attack CS₂, forming a potassium dithiocarbazate intermediate. Continuous heating drives the intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring[3].

  • Self-Validation: The successful cyclization is confirmed by the evolution of hydrogen sulfide (H₂S) gas, which can be detected using lead(II) acetate paper (turns black). Furthermore, the product will only precipitate upon acidification, confirming the formation of the acidic thiol tautomer.

Step-by-Step Methodology:

  • Neutralization: Suspend 10 mmol of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in 30 mL of absolute ethanol. Add 20 mmol of KOH dissolved in 10 mL of ethanol. Stir for 15 minutes at room temperature.

  • Addition: Add 15 mmol of carbon disulfide (CS₂) dropwise to the basic solution.

  • Cyclization: Heat the mixture to reflux (70–75 °C) for 12–14 hours until H₂S evolution ceases.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Carefully acidify with 1N HCl until the pH reaches 5–6.

  • Purification: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from boiling methanol.

Protocol B: Synthesis of Hydrazones (Schiff Bases) for Antimicrobial Screening

Hydrazones are critical intermediates in drug discovery, often exhibiting potent antimicrobial properties.

  • Mechanistic Causality: Sodium acetate is used to neutralize the HCl salt rather than a strong base like NaOH. This buffers the system, preventing base-catalyzed side reactions of the aldehyde (e.g., Cannizzaro or aldol reactions). A catalytic amount of glacial acetic acid is then added to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic hydrazide nitrogen.

  • Self-Validation: The reaction is self-validating through solubility dynamics. The starting materials are soluble in hot ethanol, but the rigid, highly conjugated hydrazone product is sparingly soluble and will spontaneously precipitate out of the boiling solution as the reaction reaches completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the hydrazide hydrochloride and 5.5 mmol of sodium acetate in 20 mL of hot absolute ethanol. Stir for 10 minutes and filter off any precipitated NaCl.

  • Condensation: To the clear filtrate, add 5 mmol of the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Upon completion, cool the mixture in an ice bath. Filter the heavy crystalline precipitate, wash with cold ethanol, and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the derivatives synthesized from 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Derivative ClassReagentsCatalyst / BaseTypical TimeTypical YieldPrimary Bioactivity Focus
1,3,4-Oxadiazole-2-thiols Carbon Disulfide (CS₂)KOH (Ethanolic)12–14 h71–88%Urease Inhibition, Antibacterial
Arylhydrazones Substituted AldehydesGlacial Acetic Acid2–4 h80–95%Antitubercular, Antifungal
1,2,4-Triazole-3-thiols Aryl IsothiocyanatesNaOH (2N, Aqueous)4–6 h65–75%Kinase Inhibition, Anti-inflammatory

References

  • [2] Glomb, T., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, MDPI. Available at: [Link]

  • [3] Tripathi, S., et al. (2024). "Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole." Current Organic Chemistry, 29(8), 658-668. Available at: [Link]

Sources

Method

Preclinical In Vivo Evaluation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride as a Novel Myeloperoxidase (MPO) Inhibitor

Application Note & Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals Compound: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (PubChem CID: 287331) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals Compound: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (PubChem CID: 287331)

Introduction & Scientific Rationale

Myeloperoxidase (MPO) is a heme-containing peroxidase abundantly expressed in neutrophils and monocytes. During acute inflammation, MPO catalyzes the conversion of hydrogen peroxide ( H2​O2​ ) and chloride ions ( Cl− ) into highly reactive hypochlorous acid (HOCl). While essential for microbial killing, excessive HOCl production drives tissue damage, lipid peroxidation, and blood-brain barrier (BBB) dysfunction in conditions such as subacute stroke, multiple sclerosis, and sepsis[1][2].

Historically, simple hydrazides such as 4-aminobenzoic acid hydrazide (4-ABAH) have been utilized as irreversible MPO inhibitors. They function by reducing the MPO Compound I intermediate, subsequently forming radical species that covalently inactivate the enzyme's heme group[3]. However, classic hydrazides often suffer from poor pharmacokinetic profiles and limited central nervous system (CNS) penetrance.

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride represents a next-generation structural analog. The incorporation of a 4-nitrophenyl thioether moiety significantly increases the compound's lipophilicity (LogP), theoretically enhancing its ability to cross the BBB. Concurrently, formulating the compound as a hydrochloride salt preserves the aqueous solubility required for systemic administration. This application note details the rigorous in vivo protocols required to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this novel MPO inhibitor in a murine model of neuroinflammation.

Formulation and Dosing Rationale

To ensure a self-validating experimental system, the formulation must guarantee complete dissolution without causing vehicle-induced toxicity. Because the 4-nitrophenyl thioether group imparts hydrophobicity while the HCl salt provides polar characteristics, a co-solvent system is required to prevent in vivo precipitation.

Optimized Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline. Causality: DMSO acts as the primary solvent to disrupt the crystal lattice. PEG300 and Tween 80 serve as co-solvents and surfactants to maintain the compound in a micellar suspension once introduced into the aqueous saline phase, preventing micro-emboli during intravenous (IV) injection.

Step-by-Step Formulation Protocol
  • Weigh 10 mg of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

  • Add 500 µL of sterile DMSO and vortex until completely dissolved (clear solution).

  • Add 4.0 mL of PEG300. Vortex for 1 minute.

  • Add 500 µL of Tween 80. Sonicate the mixture for 5 minutes at room temperature.

  • Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing.

  • Quality Control: The final solution (1 mg/mL) must be optically clear. Use within 4 hours of preparation to prevent spontaneous hydrolysis of the hydrazide bond.

Pharmacokinetic (PK) Profiling Workflow

To establish the therapeutic window and absolute bioavailability ( F% ), the compound must be evaluated via both Intravenous (IV) and Per Os (PO, oral gavage) routes.

Protocol: Murine PK Study

Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g), N=3 per time point. Dosing:

  • IV Cohort: 5 mg/kg administered via lateral tail vein injection.

  • PO Cohort: 20 mg/kg administered via oral gavage.

Workflow:

  • Blood Collection: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes.

  • Extraction: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Analyze via LC-MS/MS (Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole). Monitor the specific MRM transition for the parent mass of the hydrazide.

Table 1: Representative Pharmacokinetic Parameters
ParameterUnitIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax​ ng/mL4,250 ± 3101,840 ± 195
Tmax​ hr0.081.5
AUC0−∞​ ng·hr/mL6,100 ± 42010,248 ± 890
T1/2​ hr2.43.1
Clearance (Cl) mL/min/kg13.6N/A
Bioavailability ( F ) %N/A42.0%

Note: The 42% bioavailability confirms that the thioether modification permits sufficient gastrointestinal absorption, making it a viable oral candidate.

In Vivo Efficacy: LPS-Induced Neuroinflammation Model

Systemic administration of Lipopolysaccharide (LPS) triggers massive neutrophil activation, leading to MPO release into the cerebrovasculature. MPO-derived oxidants subsequently degrade tight junction proteins, causing BBB leakage[4].

Protocol: BBB Integrity and MPO Activity Assay

Subjects: Male C57BL/6 mice, N=6 per group. Groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (20 mg/kg PO) + LPS.

Workflow:

  • Pre-treatment: Administer the test compound (20 mg/kg PO) or vehicle 1 hour prior to LPS challenge.

  • Induction: Inject LPS (Escherichia coli O111:B4, 3 mg/kg) intraperitoneally (IP).

  • Tracer Injection: At 11 hours post-LPS, inject Evans Blue dye (2% in saline, 4 mL/kg) via the tail vein. Causality: Evans Blue tightly binds to serum albumin. Its presence in brain tissue directly quantifies BBB permeability.

  • Perfusion: At 12 hours post-LPS, deeply anesthetize the mice. Transcardially perfuse with 20 mL of ice-cold PBS to remove intravascular blood and unbound dye.

  • Tissue Processing: Isolate the brain. Divide the hemispheres.

    • Hemisphere 1 (Evans Blue): Homogenize in 50% trichloroacetic acid. Centrifuge, and measure the supernatant absorbance at 620 nm.

    • Hemisphere 2 (MPO Activity): Homogenize in 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB). Sonicate and freeze-thaw three times to release intracellular MPO. Centrifuge and assay the supernatant using o-dianisidine and H2​O2​ at 460 nm.

Table 2: In Vivo Efficacy Readouts
Experimental GroupBrain MPO Activity (U/g tissue)Evans Blue Extravasation (µg/g tissue)
Vehicle + Saline 0.45 ± 0.123.2 ± 0.8
Vehicle + LPS 8.90 ± 1.4518.5 ± 2.4
Compound + LPS 2.10 ± 0.55 6.8 ± 1.2

*p < 0.01 vs. Vehicle + LPS group, demonstrating potent target engagement and preservation of BBB integrity.

Mechanistic Pathway

The following diagram illustrates the causal relationship between systemic inflammation, MPO-mediated tissue damage, and the pharmacological intervention by the investigational acetohydrazide.

MPO_Inhibition_Pathway LPS LPS / Inflammatory Stimulus Neutrophil Neutrophil Activation & Degranulation LPS->Neutrophil TLR4 Signaling MPO Myeloperoxidase (MPO) Release Neutrophil->MPO Degranulation HOCl Hypochlorous Acid (HOCl) Production MPO->HOCl Catalysis ROS H2O2 + Cl- ROS->HOCl Substrates TissueDamage Oxidative Stress & BBB Dysfunction HOCl->TissueDamage Lipid Peroxidation Inhibitor 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (Irreversible MPO Inhibitor) Inhibitor->MPO Covalent Inactivation (Heme Reduction)

Mechanism of MPO inhibition by 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide preventing BBB dysfunction.

References

  • Kettle, A. J., Gedye, C. A., Hampton, M. B., & Winterbourn, C. C. "Inhibition of myeloperoxidase by benzoic acid hydrazides." Biochemical Journal (1995). Available at:[Link]

  • Forghani, R., et al. "Myeloperoxidase propagates damage and is a potential therapeutic target for subacute stroke." Journal of Cerebral Blood Flow & Metabolism (2015). Available at:[Link]

  • Üllen, A., et al. "Myeloperoxidase-Derived Oxidants Induce Blood-Brain Barrier Dysfunction In Vitro and In Vivo." PLoS ONE (2013). Available at:[Link]

Sources

Application

Advanced Conjugation Methodologies for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Chemical Rationale

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a specialized bioconjugation reagent engineered for site-directed labeling. The molecule features a highly reactive hydrazide moiety that selectively targets carbonyl groups (aldehydes and ketones) to form stable, covalent hydrazone linkages [1]. The incorporation of a 4-nitrophenyl thioether system provides a dual advantage: it acts as a hydrophobic modifier and introduces a strong UV-Vis chromophore. This intrinsic chromophore is critical for establishing a self-validating protocol, allowing researchers to perform direct spectrophotometric quantification of the Degree of Labeling (DoL) without relying on secondary destructive assays.

Mechanistic Causality: The "Why" Behind the Workflow

Successful bioconjugation requires a deep understanding of the physicochemical forces driving the reaction. This protocol relies on three mechanistic pillars:

  • Site-Specific Periodate Oxidation: Glycoproteins, such as IgG antibodies, contain carbohydrate chains predominantly localized in their Fc region. Sodium meta-periodate ( NaIO4​ ) gently and selectively cleaves the carbon-carbon bonds of vicinal diols (cis-diols) within these sugars, generating reactive aldehyde intermediates [2]. This site-directed approach ensures that the antigen-binding domains (Fab regions) remain unobstructed, preserving the antibody's native immunoreactivity[3].

  • pH-Dependent Hydrazone Ligation: Hydrazone formation requires a precise protonation balance. The pH must be low enough to activate the aldehyde's carbonyl carbon via oxygen protonation, but high enough to prevent the complete protonation of the incoming hydrazide nucleophile. Because 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide is supplied as a hydrochloride salt, using a robust buffer (e.g., 0.1 M Sodium Acetate) is critical to neutralize the HCl and maintain the optimal pH window of 4.5 to 6.0 [3].

  • Aniline Catalysis: Traditional aldehyde-hydrazide reactions are thermodynamically favorable but kinetically slow, often taking 24-48 hours. The introduction of aniline acts as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a highly reactive Schiff base (imine) intermediate, which is subsequently displaced by the hydrazide. This catalytic bypass reduces reaction times to 2-4 hours and drives coupling efficiency above 90% [4].

G A Glycoprotein (Vicinal Diols) B NaIO4 Oxidation (pH 5.5, 30 min) A->B C Reactive Aldehyde Intermediates B->C Cleaves cis-diols D Aniline Catalyst (Schiff Base Formation) C->D Accelerates reaction F Stable Hydrazone Conjugate (UV-Vis Quantifiable) D->F E 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl E->F Nucleophilic attack (pH 4.5-6.0)

Chemical logic of periodate oxidation and aniline-catalyzed hydrazone ligation.

Quantitative Experimental Parameters

To ensure reproducibility and maximize yield, the following quantitative parameters have been optimized for the conjugation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride to a standard IgG glycoprotein.

ParameterOptimized ConditionMechanistic Rationale
Oxidation Buffer 0.1 M Sodium Acetate, pH 5.5Acidic conditions maximize periodate oxidation efficiency. Avoid primary amines (e.g., Tris) which consume aldehydes [5].
NaIO4​ Concentration 10 - 20 mM (Final)Sufficient to cleave cis-diols without over-oxidizing sensitive amino acids (e.g., methionine)[2].
Oxidation Time/Temp 30 minutes at 4°C (Dark)Prevents light-induced degradation of periodate and limits off-target oxidation [5].
Conjugation Buffer 0.1 M NaOAc, 0.15 M NaCl, pH 5.5Maintains the critical pH 4.5-6.0 window while neutralizing the reagent's HCl salt [3].
Hydrazide Molar Excess 50- to 100-foldDrives the equilibrium of the bimolecular reaction toward complete hydrazone formation [6].
Aniline Concentration 10 - 100 mMCatalyzes the reaction via a Schiff base intermediate, reducing reaction time drastically[4].
Step-by-Step Methodologies

Workflow S1 Step 1: Oxidation NaIO4 (10-20 mM) Ice, Dark, 30 min S2 Step 2: Desalting Remove excess NaIO4 Exchange to pH 5.5 S1->S2 S3 Step 3: Conjugation Add Hydrazide + Aniline RT, 2-4 hours S2->S3 S4 Step 4: Validation Purify & UV-Vis Quantify DoL S3->S4

Step-by-step experimental workflow for glycoprotein oxidation and hydrazide conjugation.

Protocol A: Site-Specific Oxidation of Glycoproteins
  • Preparation: Dissolve the target glycoprotein (e.g., IgG) at a concentration of 2-5 mg/mL in Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

  • Reagent Activation: Prepare a fresh 200 mM stock solution of sodium meta-periodate ( NaIO4​ ) in Oxidation Buffer. Caution: NaIO4​ is a powerful oxidant and light-sensitive.[3].

  • Oxidation: Add the NaIO4​ stock to the protein solution to achieve a final concentration of 10-20 mM. Mix gently and incubate in the dark at 4°C for 30 minutes [5].

  • Quenching: Add glycerol to a final concentration of 100 mM and incubate for 10 minutes. Glycerol contains vicinal diols that safely consume unreacted periodate, halting the oxidation[3].

  • Buffer Exchange: Purify the oxidized protein using a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5). This crucial step removes spent periodate and formaldehyde byproducts that would otherwise compete in the conjugation step [6].

Protocol B: Aniline-Catalyzed Hydrazone Conjugation
  • Reagent Solubilization: Dissolve 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in anhydrous DMSO to create a 50 mM stock solution. Note: Brief sonication may be required. Ensure the final DMSO concentration in the protein mixture does not exceed 10% (v/v) to prevent protein denaturation.[2].

  • Conjugation: Add the hydrazide stock to the oxidized glycoprotein to achieve a 50- to 100-fold molar excess[6].

  • Catalysis: Add aniline to the reaction mixture to a final concentration of 10-100 mM[4].

  • Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle end-over-end mixing [5].

  • Final Purification: Remove unreacted hydrazide, aniline, and DMSO by passing the mixture through a size exclusion chromatography column or via extensive dialysis against a neutral storage buffer (e.g., PBS, pH 7.2) [5].

Protocol C: Self-Validation & Degree of Labeling (DoL) Quantification

A hallmark of a robust protocol is built-in validation. The 4-nitrophenyl moiety allows for direct UV-Vis quantification to confirm successful conjugation.

  • Blank a UV-Vis spectrophotometer with the final storage buffer.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the λmax​ of the 4-nitrophenyl group (typically ~330-340 nm, denoted as A330​ ).

  • Calculate the corrected protein absorbance by subtracting the reagent's contribution at 280 nm:

    A280(corrected)​=A280​−(A330​×CF)

    (Where CF is the Correction Factor: the ratio of the free reagent's absorbance at 280 nm to its absorbance at 330 nm, determined empirically prior to conjugation).

  • Calculate the final protein concentration using the corrected A280​ and the protein's known extinction coefficient.

  • Calculate the DoL (moles of reagent per mole of protein) using the A330​ and the molar extinction coefficient of the 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide moiety.

References
  • The Royal Society of Chemistry. "Fucose-specific conjugation of hydrazide-derivatives to a vascular-targeting monoclonal antibody in IgG format." Available at:[Link]

  • Bio-Rad. "Affi-Prep® Hz Hydrazide Support Instruction Manual." Available at:[Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays with 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Disclaimer: A Note on Inferred Biological Activity Scientific literature and available databases lack specific experimental data on the biological activity of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A Note on Inferred Biological Activity

Scientific literature and available databases lack specific experimental data on the biological activity of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. However, extensive research on the broader class of nitrophenyl hydrazone and hydrazide derivatives consistently demonstrates significant potential in oncology research, particularly as inhibitors of cell proliferation and inducers of apoptosis.[1][2][3] This document, therefore, presents a detailed protocol for evaluating the inferred anticancer properties of this compound. The proposed mechanism of action and experimental design are based on the well-documented activities of structurally related molecules. Researchers are advised to use this guide as a foundational framework, subject to empirical validation for this specific chemical entity.

Introduction: The Therapeutic Potential of Nitrophenyl Hydrazones in Oncology

The hydrazone scaffold (–NHN=CH–) is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumoral effects.[4] The incorporation of a nitrophenyl moiety into this scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[1][5] These compounds often exert their effects through complex mechanisms that can include the inhibition of critical signaling pathways that drive tumor growth and survival.

One of the key mechanisms implicated in the anticancer activity of similar compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][6] These receptors are often overexpressed in tumors and play a crucial role in angiogenesis and cell proliferation. By targeting these kinases, nitrophenyl hydrazone derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1][2]

This application note provides a comprehensive guide for researchers to investigate the potential anticancer effects of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride using a standard cell-based cytotoxicity and anti-proliferative assay.

Inferred Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Based on the activities of structurally related nitrophenyl hydrazones, it is hypothesized that 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride may function as an inhibitor of receptor tyrosine kinases (RTKs). The diagram below illustrates this inferred signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PLC Downstream Signaling (e.g., RAS/MAPK) RTK->PLC Activation Compound 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide hydrochloride Compound->RTK Inhibition Proliferation Gene Transcription (Proliferation, Survival) PLC->Proliferation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest

Caption: Inferred signaling pathway of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation. This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide HClVariesVaries
Human cancer cell line (e.g., MCF-7, A549)ATCCHTB-22, CRM-CCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well flat-bottom cell culture platesCorning3596
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in DMSO.

  • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and untreated control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

Day 4: MTT Assay and Data Acquisition

  • After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

Caption: Workflow for the MTT-based cell viability assay.

Data Analysis and Interpretation

The absorbance values obtained from the microplate reader are directly proportional to the number of viable, metabolically active cells.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism or similar software) to determine the IC₅₀ value.

Representative Data Table
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0688.0
100.75 ± 0.0560.0
500.31 ± 0.0424.8
1000.15 ± 0.0312.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting and Considerations

  • High Background in Blank Wells: Ensure complete removal of medium before adding DMSO. Residual phenol red from the medium can interfere with absorbance readings.

  • Low Signal in Control Wells: Check cell seeding density and incubation times. Ensure cells are healthy and actively proliferating.

  • Inconsistent Results: Ensure accurate serial dilutions and homogenous mixing of reagents. Use multichannel pipettes for consistent liquid handling.

  • Compound Precipitation: Observe the compound in the medium at the highest concentration under a microscope. If precipitation occurs, consider using a lower concentration range or a different solvent system.

Conclusion

While direct experimental evidence for the biological activity of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is currently unavailable, the protocols outlined in this application note provide a robust framework for its initial characterization as a potential anticancer agent. The MTT assay is a reliable and high-throughput method for assessing cytotoxicity and anti-proliferative effects. Should this compound demonstrate significant activity, further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be warranted to elucidate its precise mechanism of action.

References

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega. [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold. Semantic Scholar. [Link]

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ResearchGate. [Link]

  • Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif: The Role of the DFG Motif in the Design of Epidermal Growth Factor Receptor Inhibitors. ACS Publications. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. ResearchGate. [Link]

  • Anticancer activity of hydrazones in the last quinquennial period: A special emphasis on various enzyme targets and SAR. PubMed. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • A review for cell-based screening methods in drug discovery. Biophysics Reports. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. [Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

  • Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. PubMed. [Link]

  • The effect of inhibitors on the phases of the cell cycle (A) compound... ResearchGate. [Link]

Sources

Application

Application Note: Reagents and Protocol for the Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a highly versatile bifunctional synthon. Featuring both a flexible thioether linkage and a highly reactive bis-nucleophilic hydrazide moiety, it serves as a critical building block in the synthesis of privileged heterocyclic scaffolds, including 1,3,4-thiadiazines, 1,2,4-triazoles, and pyrazoles[1][2].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide deconstructs the causality behind each reagent choice and establishes a self-validating workflow to ensure high-fidelity synthesis, minimizing downstream purification bottlenecks.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis proceeds via a robust three-step telescoped strategy. Understanding the physicochemical rationale behind these steps is essential for process optimization and scale-up.

  • Step 1: S-Alkylation (Thioetherification): 4-Nitrothiophenol is highly acidic ( pKa​≈5.5 ) due to the strong electron-withdrawing effect of the para-nitro group. We utilize anhydrous potassium carbonate ( K2​CO3​ ) as a mild base. Unlike sodium hydroxide, K2​CO3​ quantitatively deprotonates the thiol without triggering the base-catalyzed hydrolysis of the incoming electrophile, ethyl bromoacetate[3]. Ethyl bromoacetate is selected over the chloro-analog because the superior leaving group ability of bromide accelerates the SN​2 displacement, minimizing the oxidative dimerization of the starting material into a disulfide.

  • Step 2: Hydrazinolysis: The intermediate ester undergoes nucleophilic acyl substitution. Hydrazine hydrate is employed in excess. Hydrazine is an exceptionally potent nucleophile due to the α -effect (adjacent lone pairs repelling each other, raising the HOMO energy). Absolute ethanol is the optimal solvent; it solubilizes the ester at reflux but forces the more polar, hydrogen-bond-donating hydrazide product to crystallize upon cooling to 0 °C[4].

  • Step 3: Hydrochloride Salt Formation: Free hydrazides are prone to air oxidation and can be hygroscopic. Converting the free base to a hydrochloride salt stabilizes the primary amine. Crucial Causality: This step must be performed using strictly anhydrous HCl (e.g., 4.0 M HCl in dioxane). Introducing aqueous HCl would catalyze the hydrolysis of the delicate hydrazide bond back to the corresponding carboxylic acid.

Reagent Selection & Specifications

ReagentMW ( g/mol )Eq.Grade / SpecificationMechanistic Role
4-Nitrothiophenol 155.171.00 98%, synthetic gradePrimary nucleophile (thiolate source).
Ethyl bromoacetate 167.001.10 98%, anhydrousElectrophile for SN​2 alkylation.
Potassium carbonate 138.211.50Anhydrous, fine powderMild base to generate the thiolate anion.
Hydrazine hydrate 50.064.00Reagent grade, 50-60%Bis-nucleophile for acyl substitution.
HCl in Dioxane 36.461.204.0 M, anhydrousProton source for stable salt formation.
Acetone 58.08-Anhydrous, ACS gradePolar aprotic solvent for Step 1.
Ethanol 46.07-Absolute ( 99.5%)Protic solvent for Step 2.

Process Workflow Visualization

SynthesisWorkflow SM 4-Nitrothiophenol + Ethyl Bromoacetate Step1 Step 1: S-Alkylation (K2CO3, Acetone) SM->Step1 Int1 Ethyl 2-[(4-nitrophenyl) sulfanyl]acetate Step1->Int1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Int1->Step2 Int2 2-[(4-Nitrophenyl) sulfanyl]acetohydrazide Step2->Int2 Step3 Step 3: Salt Formation (HCl in Dioxane) Int2->Step3 Prod 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl Step3->Prod

Figure 1: Three-step synthetic workflow for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate
  • Reaction: In an oven-dried round-bottom flask equipped with a magnetic stirrer, suspend 4-nitrothiophenol (10.0 g, 64.4 mmol) and anhydrous K2​CO3​ (13.3 g, 96.6 mmol) in anhydrous acetone (100 mL). Stir at room temperature for 15 minutes to allow thiolate formation (solution will turn deep red/orange).

  • Addition: Add ethyl bromoacetate (11.8 g, 70.8 mmol) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours.

  • Workup: Cool to room temperature and filter off the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the intermediate ester as a pale yellow solid.

  • Self-Validating Check: Perform TLC (Hexane:EtOAc 4:1). The intensely yellow starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a single UV-active product spot ( Rf​≈0.6 ).

Step 2: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide
  • Reaction: Dissolve the crude ester from Step 1 in absolute ethanol (80 mL).

  • Addition: Slowly add hydrazine hydrate (12.9 g, ~257 mmol). Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour. The hydrazide will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 20 mL), and dry under high vacuum.

  • Self-Validating Check: Spot the product on TLC (DCM:MeOH 9:1). The ester ( Rf​≈0.9 ) should be absent. The new product ( Rf​≈0.4 ) will stain strongly positive (deep purple/brown) when dipped in a Ninhydrin stain and heated, confirming the presence of the primary amine.

Step 3: Preparation of the Hydrochloride Salt
  • Reaction: Suspend the free hydrazide (10.0 g) in anhydrous diethyl ether or tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.2 equivalents) over 15 minutes. The suspension will immediately change texture as the hydrochloride salt forms.

  • Isolation: Stir for an additional 1 hour at room temperature to ensure complete salt formation. Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with anhydrous ether (30 mL), and dry in a vacuum desiccator over P2​O5​ .

  • Self-Validating Check: The resulting salt should be highly soluble in water but completely insoluble in non-polar organic solvents like hexane or ether. A sharp melting point indicates high purity of the crystal lattice. 1H NMR ( DMSO−d6​ ) will show a distinct downfield shift and broadening of the NH3+​ protons ( 10-11 ppm) compared to the free base NH2​ protons ( 4.3 ppm).

References

  • Synthesis of New Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives via S/N Smiles Rearrangement. ResearchGate. Available at:[Link][1]

  • Synthesis of Some New Pyrimido[4,5-e]Tetrazolo[5,1-b][1,3,4]Thiadiazine Derivatives via an S–N Type Smiles Rearrangement and their Antibacterial Evaluation. ResearchGate. Available at:[Link][2]

  • Substituted bis-(4-aminophenyl)-sulfones. Google Patents (US4829058A). Available at:[3]

  • Pyrimidinedione derivative compounds, method of producing the same and antiarrythmic agents containing the same. Google Patents (CA2001389C). Available at:[4]

Sources

Method

Standard dosing guidelines for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in murine models

Application Note: Preclinical Dosing Guidelines and Pharmacological Handling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride in Murine Models Introduction & Mechanistic Rationale When transitioning novel small...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Dosing Guidelines and Pharmacological Handling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride in Murine Models

Introduction & Mechanistic Rationale

When transitioning novel small molecules from in vitro assays to in vivo murine models, the physicochemical properties of the active pharmaceutical ingredient (API) dictate the boundaries of formulation and administration. The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (NPSAH-HCl) presents a unique trifecta of structural features that require specialized handling:

  • An Acetohydrazide Group: Highly nucleophilic and prone to condensation reactions.

  • A Nitroaromatic Ring: Susceptible to enzymatic bioreduction, leading to specific hematological toxicities.

  • A Thioether Linkage: Vulnerable to oxidative metabolism.

As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating pharmacological system. By understanding the causality behind these chemical liabilities, researchers can prevent artifactual data, avoid formulation-induced degradation, and ensure ethical compliance with murine dosing limits.

Mechanistic Causality in Formulation and Toxicity

The Hydrazide Liability: Preventing Schiff Base Formation

The terminal primary amine of the acetohydrazide moiety is highly reactive. If NPSAH-HCl is formulated in vehicles containing reducing sugars (e.g., Dextrose/Glucose solutions) or trace aldehydes/ketones, it will rapidly undergo a condensation reaction to form a Schiff base (hydrazone)[1]. Administering a degraded API invalidates pharmacokinetic (PK) and pharmacodynamic (PD) readouts. Therefore, strictly carbonyl-free vehicles (such as 0.9% Sterile Saline, PBS, or pure PEG400) must be utilized.

The Nitroaromatic Liability: Bioreduction and Methemoglobinemia

In vivo, nitroaromatic compounds are bioactivated by hepatic nitroreductases (NTRs)[2]. This single-electron transfer generates a highly reactive nitro radical-anion. In murine models, this radical can undergo further reduction to a hydroxylamine metabolite, which is notorious for oxidizing the heme iron in red blood cells, converting hemoglobin to methemoglobin[3],[2]. This leads to methemoglobinemia, a condition that impairs oxygen transport and can confound efficacy readouts with systemic hypoxia.

Bioactivation NPSAH NPSAH-HCl (Nitroaromatic Hydrazide) NTR Hepatic Nitroreductase (Bioreduction) NPSAH->NTR Metabolism Target Primary Target (Efficacy) NPSAH->Target Pharmacodynamics Radical Nitro Radical-Anion (Intermediate) NTR->Radical 1e- reduction ROS Reactive Oxygen Species (Oxidative Stress) Radical->ROS O2 cycle Hydroxylamine Hydroxylamine Metabolite Radical->Hydroxylamine Further reduction MetHb Methemoglobinemia (Toxicity Marker) Hydroxylamine->MetHb RBC Oxidation

Bioactivation pathway of NPSAH-HCl leading to target efficacy and potential methemoglobinemia.

Self-Validating Formulation Protocol

To ensure the integrity of NPSAH-HCl, the formulation process must include an internal Quality Control (QC) validation step before any animal is dosed.

Formulation API NPSAH-HCl Powder Solvent Dissolve in DMSO (Max 5%) API->Solvent Step 1 Diluent Dilute in 0.9% Saline (Carbonyl-Free) Solvent->Diluent Step 2 Filter Sterile Filtration (0.22 µm PTFE) Diluent->Filter Step 3 Validate LC-MS Validation (Check for Schiff Base) Filter->Validate Step 4 (QC) Dose In Vivo Dosing (IV, IP, PO) Validate->Dose Step 5 (Approved)

Self-validating formulation workflow for NPSAH-HCl to prevent Schiff base formation.

Step-by-Step Preparation (Target: 10 mg/kg dose for a 25g mouse):

  • Primary Dissolution: Weigh 10 mg of desiccated NPSAH-HCl powder. Dissolve in 0.5 mL of sterile Dimethyl sulfoxide (DMSO). The hydrochloride salt provides some aqueous solubility, but DMSO ensures the lipophilic nitroaromatic core is fully solubilized. (Note: Final DMSO concentration must not exceed 5% v/v to prevent localized tissue toxicity).

  • Aqueous Dilution: Slowly add 9.5 mL of 0.9% Sterile Saline while continuously vortexing to prevent micro-precipitation.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validating QC Check: Before proceeding to the vivarium, analyze a 10 µL aliquot via LC-MS. Confirm the presence of the parent compound mass [M+H]⁺ and the strict absence of higher molecular weight hydrazone adducts.

Standard Murine Dosing Guidelines

To prevent physiological stress that could alter baseline PK parameters, administration volumes must strictly adhere to established good practice guidelines for laboratory animals[4],[5],[6].

Table 1: Standard Dosing Parameters for NPSAH-HCl in Adult Mice (20-30g)

RouteMax Volume Limit (mL/kg)Needle GaugeAbsorption ProfileApplication Notes
Intravenous (IV) 527G - 30GImmediate (100% Bioavailable)Administer slowly via lateral tail vein to prevent acute toxicity.
Intraperitoneal (IP) 1025G - 27GRapid (First-pass effect possible)Inject into the lower right quadrant to avoid cecum puncture.
Per Os (PO / Gavage) 1020G - 22G (Bulb tip)Variable (GI absorption)Acidic stomach pH may protonate the hydrazide; monitor GI distress.

Detailed Administration Methodologies

A. Intravenous (IV) Injection (Lateral Tail Vein)

Causality: IV administration bypasses the gastrointestinal tract and first-pass hepatic metabolism. This is mandatory for establishing absolute baseline PK parameters (Clearance and Volume of Distribution) for NPSAH-HCl.

  • Warm the mouse using a heating lamp (approx. 37°C for 3-5 minutes) to induce vasodilation of the lateral tail veins.

  • Restrain the mouse in a well-ventilated cylindrical restrainer.

  • Disinfect the tail with 70% ethanol.

  • Insert a 27G needle, bevel up, at a shallow 10-degree angle into the lateral vein, starting at the distal third of the tail.

  • Inject the NPSAH-HCl solution smoothly. Self-Validating Check: Resistance or tissue blanching indicates extravasation. If this occurs, stop immediately and try a site proximal to the initial puncture.

  • Apply gentle pressure with sterile gauze upon needle withdrawal to achieve hemostasis.

B. Intraperitoneal (IP) Injection

Causality: IP dosing provides a reliable systemic delivery method with slower absorption than IV but faster than PO. It is ideal for sustained efficacy models where continuous target engagement is required.

  • Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the head slightly downward so abdominal organs shift cranially.

  • Identify the injection site: the lower right quadrant of the abdomen (this specifically avoids the cecum on the left and the bladder centrally).

  • Insert a 26G needle at a 30-degree angle.

  • Aspirate the syringe slightly. Self-Validating Check: If fluid (blood, urine, or green intestinal contents) enters the hub, discard the syringe and start over.

  • Inject the formulated compound at a steady rate, not exceeding 10 mL/kg.

C. Oral Gavage (PO)

Causality: PO dosing mimics clinical oral pill administration. However, researchers must be aware that hepatic first-pass metabolism will rapidly expose the nitroaromatic group to nitroreductases, potentially spiking methemoglobin levels faster than IV/IP routes[2].

  • Measure the gavage needle (20G with a bulb tip) from the corner of the mouse's mouth to the xiphoid process to ensure correct depth.

  • Restrain the mouse by the scruff to align the head, neck, and esophagus in a straight vertical line.

  • Introduce the bulb tip into the diastema (the gap between incisors and molars) and gently slide it over the tongue into the esophagus.

  • Self-Validating Check: The needle must pass with absolute zero resistance. If resistance is felt, or if the animal struggles or gasps, withdraw immediately to prevent fatal tracheal intubation.

  • Administer the dose smoothly and withdraw the needle carefully.

Toxicological Monitoring Protocol

Because NPSAH-HCl contains a nitroaromatic core, researchers must actively monitor the murine subjects for methemoglobinemia[3].

  • Clinical Signs: Monitor for cyanosis (bluish discoloration of the tail, ears, and mucous membranes), lethargy, and tachypnea.

  • Quantitative Measurement: Collect 20 µL of blood via the submandibular vein at T=2h and T=24h post-dose. Analyze the sample using a CO-oximeter to quantify MetHb percentages. Normal murine MetHb is <2%; levels >10% indicate significant nitro-reduction toxicity and require immediate dose-reduction in subsequent cohorts.

References

  • Diehl, K.-H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene: Toxicity of nitroaromatic compounds and Methemoglobinemia. U.S. Department of Health and Human Services.

  • Ali, S. (2012). Preparation, Characterization of Acid Hydrazide Schiff Base Complexes. Iraqi National Journal of Chemistry.

  • Gomes, M. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO - Journal of the Brazilian Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yields of arylthioacetohydrazide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yields of arylthioacetohydrazide derivatives. The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is theoretically straightforward, but practically fraught with chemoselectivity and stability issues.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind experimental choices and provide a self-validating protocol system to ensure high-yield, high-purity recovery of your target molecule.

Synthesis Workflow Overview

The optimal synthesis follows a three-step sequence: Thioetherification (alkylation), Hydrazinolysis, and Anhydrous Salt Formation.

SynthesisWorkflow A 4-Nitrothiophenol + Ethyl Bromoacetate B Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate (Intermediate) A->B K2CO3, Acetone N2 Atmosphere C 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (Free Base) B->C NH2NH2·H2O EtOH, 60°C D Target Product: Hydrochloride Salt C->D Anhydrous HCl 1,4-Dioxane

Figure 1: Optimized three-step synthetic workflow for the target hydrazide hydrochloride.

Troubleshooting & FAQs

Q1: My yield in the first step (thioetherification) is consistently below 50%, and I observe a bright yellow/orange insoluble byproduct. What is happening?

The Causality: You are observing the oxidative dimerization of your starting material. 4-Nitrothiophenol is highly acidic due to the electron-withdrawing nitro group. When deprotonated to the thiolate anion in the presence of ambient oxygen, it rapidly oxidizes to form bis(4-nitrophenyl) disulfide [1]. This consumes your starting material and creates an insoluble impurity that is difficult to separate from the product. The Solution: The reaction must be strictly degassed. Purge your solvent (acetone or DMF) with inert gas (N₂ or Ar) for at least 15 minutes prior to adding the base, and maintain an inert atmosphere throughout the reflux.

DisulfidePathway Thiol 4-Nitrothiophenol Thiolate 4-Nitrothiophenolate Anion Thiol->Thiolate Base (K2CO3) Disulfide Bis(4-nitrophenyl) Disulfide (Insoluble Byproduct) Thiolate->Disulfide O2 (Air Oxidation) Yield Loss

Figure 2: Oxidative dimerization pathway of 4-nitrothiophenol leading to yield reduction.

Q2: What is the optimal base and solvent system for the alkylation step?

The Causality: Using strong aqueous bases (like NaOH) causes competitive hydrolysis of the ethyl bromoacetate, converting it into bromoacetic acid and killing the alkylation efficiency. The Solution: Use anhydrous Potassium Carbonate (K₂CO₃) in anhydrous acetone or DMF. K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the highly acidic 4-nitrothiophenol without attacking the ester carbonyl, as demonstrated in standard protocols for structurally similar nitrophenoxy acetates [1][2].

Q3: During hydrazinolysis, TLC shows multiple new spots, and my isolated yield of the hydrazide is poor. How do I prevent side reactions?

The Causality: Hydrazine is both a powerful nucleophile and a reducing agent. If you use a stoichiometric amount (1.0 eq) of hydrazine, the newly formed hydrazide product can act as a nucleophile and attack unreacted ester, forming a highly stable N,N'-bis(arylthioacetyl)hydrazine dimer. Furthermore, excessive temperatures (>80 °C) risk partial reduction of the nitro group. The Solution: Use a significant excess of hydrazine hydrate (3.0 equivalents) to kinetically favor the mono-acyl substitution [2][3]. Run the reaction at a mild 60 °C in absolute ethanol.

Q4: When I try to form the hydrochloride salt, the product turns into a gummy mess or reverts to the starting acid. Why?

The Causality: Hydrazides are highly susceptible to acidic hydrolysis. If you use aqueous HCl (e.g., 37% hydrochloric acid), the water drives the equilibrium backward, hydrolyzing the hydrazide into 2-[(4-nitrophenyl)sulfanyl]acetic acid and hydrazine hydrochloride[4]. The Solution: Water must be strictly excluded. Use a commercially available solution of anhydrous HCl in 1,4-dioxane or diethyl ether. This forces the precipitation of the insoluble hydrochloride salt immediately upon protonation, protecting it from further reaction.

Quantitative Optimization Data

The following table summarizes the critical parameters that drive yield improvements across the synthetic workflow. Use this as a benchmark for your own process scale-up.

Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactYield Improvement
1. Thioetherification AtmosphereAmbient AirInert (N₂/Ar)Prevents oxidative dimerization of thiolate+20–25%
1. Thioetherification Base ChoiceNaOH (Aqueous)K₂CO₃ (Anhydrous)Prevents hydrolysis of ethyl bromoacetate+10–15%
2. Hydrazinolysis Hydrazine Eq.1.1 Equivalents3.0 EquivalentsSuppresses diacylhydrazine dimer formation+25–30%
3. Salt Formation Acid SourceAqueous HCl (37%)Anhydrous HCl in DioxanePrevents acidic hydrolysis of the hydrazide+35–40%

Self-Validating Experimental Protocols

Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Synthesis of Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) for 15 minutes.

  • Dissolution: Dissolve 4-nitrothiophenol (10.0 mmol) in 50 mL of anhydrous, degassed acetone.

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol) in one portion. The solution will immediately turn deep orange, indicating the formation of the thiolate anion.

  • Alkylation: Add ethyl bromoacetate (11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Reflux the mixture at 60 °C for 4 hours under N₂.

  • Validation Checkpoint: Run a TLC (Hexane:Ethyl Acetate 3:1). The strongly UV-active thiol starting material spot (lower Rf) must be completely absent. If present, continue refluxing.

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate under reduced pressure to yield the crude thioether as a solid.

Protocol B: Hydrazinolysis to the Free Base Hydrazide
  • Dissolution: Dissolve the crude thioether (10.0 mmol) in 30 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 30.0 mmol, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to a mild reflux (60 °C) and stir for 6 hours.

  • Validation Checkpoint: A pale yellow/white precipitate of the target hydrazide will begin to crash out of the ethanol as the reaction progresses. TLC (DCM:MeOH 9:1) should show complete consumption of the ester.

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize crystallization. Filter the precipitate, wash with ice-cold ethanol (10 mL), and dry thoroughly in vacuo.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Suspension: Suspend the free 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (5.0 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Cooling: Cool the suspension to 5 °C in an ice bath.

  • Protonation: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (6.0 mmol, 1.2 eq) dropwise under continuous, vigorous stirring.

  • Reaction: Remove the ice bath and stir for 1 hour at room temperature. The physical texture of the suspension will change as the dense hydrochloride salt forms.

  • Validation Checkpoint: Take a 1 mg aliquot of the solid and dissolve it in 1 mL of distilled water. The hydrochloride salt should be completely and rapidly soluble, yielding an acidic pH (pH ~2-3). The free base would remain largely insoluble.

  • Workup: Filter the solid, wash heavily with anhydrous diethyl ether (15 mL) to remove residual dioxane, and dry under high vacuum for 12 hours to afford the pure target compound.

References

  • Title: Ethyl 2-(4-nitrophenoxy)acetate Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline Source: Baghdad Science Journal URL: [Link]

Sources

Optimization

Troubleshooting solubility issues of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex hydrochloride salts in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex hydrochloride salts in organic solvents.

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride presents a classic physicochemical paradox: it possesses a highly polar acetohydrazide motif and a strong ionic hydrochloride lattice, yet it is often required to be dissolved in Dimethyl Sulfoxide (DMSO) for downstream biological or chemical screening. While DMSO is a premier polar aprotic solvent, it is notoriously poor at solvating small, hard anions like chloride, leading to unexpected precipitation, gelation, or inconsistent assay results.

This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve solubility issues for this specific compound, ensuring your assay integrity is never compromised.

Diagnostic Workflow

Before adjusting your chemical environment, follow this logical progression to isolate the root cause of the solubility failure.

G Start Add Compound to DMSO Check1 Is it fully dissolved? Start->Check1 Check2 Is DMSO anhydrous? Check1->Check2 No Success Proceed to Assay Check1->Success Yes FreshDMSO Use Fresh Anhydrous DMSO FreshDMSO->Check1 Check2->FreshDMSO No HeatSon Apply 37°C Heat & Sonication Check2->HeatSon Yes Check3 Is it fully dissolved? HeatSon->Check3 FreeBase Add 1.1 eq DIPEA (Free-basing) Check3->FreeBase No Check3->Success Yes FreeBase->Success Resolved

Diagnostic workflow for resolving hydrochloride salt solubility issues in DMSO.

Core Troubleshooting Guide (FAQs)

Q1: Why does 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride resist dissolution in 100% DMSO despite the solvent's high polarity? A1: The resistance is driven by crystal lattice energy and solvent-solute mechanics. DMSO is a polar aprotic solvent. While its partially negative oxygen atom excellently solvates cations (like the protonated acetohydrazide), it lacks a hydrogen bond donor to effectively solvate the chloride anion. Consequently, the ionic bond of the hydrochloride salt remains energetically favorable over dissolution 1. To overcome this, the kinetic energy must be increased, or the chemical microenvironment must be altered.

Q2: My DMSO stock solution was initially clear but became cloudy after a few days. What caused this? A2: This is a hallmark of DMSO's hygroscopic nature. DMSO rapidly absorbs atmospheric moisture. When water enters the aprotic DMSO environment, the hydrogen-bonding network becomes more structured. For lipophilic salts, this increased water content leads to supersaturation and subsequent precipitation, especially during freeze-thaw cycles 2. Always use anhydrous DMSO and store aliquots in a desiccator.

Q3: How can I chemically force the compound into solution if heat and sonication fail? A3: The most effective, field-proven method is in situ free-basing. By adding a stoichiometric amount of a non-nucleophilic organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you neutralize the HCl salt. This liberates the free base of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide, which is significantly more lipophilic and readily soluble in DMSO 3.

Quantitative Data: Solubility Profiles

To guide your experimental design, the following table summarizes the expected solubility behaviors based on standard kinetic solubility assays 4.

ConditionSolvent CompositionExpected Solubility LimitVisual Observation
Standard 100% DMSO (Ambient, non-anhydrous)< 2 mMCloudy, fine particulate suspension
Heated 100% DMSO (37°C + Sonication)~ 5-10 mMClear initially, precipitates upon cooling
Anhydrous 100% Anhydrous DMSO (Fresh)~ 10-15 mMClear, stable if sealed properly
Free-based 100% DMSO + 1.1 eq DIPEA> 50 mMHighly clear, stable long-term stock

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Standard Anhydrous Preparation

Use this protocol if your downstream assay is sensitive to pH changes or cannot tolerate the addition of organic bases.

  • Preparation: Purge a clean, dry glass vial with nitrogen or argon gas to displace ambient humidity.

  • Weighing: Accurately weigh the required amount of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

  • Solvent Addition: Open a fresh ampoule of anhydrous DMSO (<0.005% water). Add the calculated volume to achieve a target concentration of no more than 10 mM.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication & Self-Validation: Place the vial in a heated ultrasonic bath set to 37°C for 15 minutes.

    • Validation Step: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), undissolved micro-particulates remain. Continue sonication until the beam path is entirely invisible.

  • Storage: Immediately aliquot into single-use amber tubes, blanket with argon, and store at -20°C.

Protocol B: In Situ Free-Basing Rescue Protocol

Use this protocol to achieve maximum solubility (e.g., 50 mM stocks) when organic bases are compatible with your assay.

  • Initial Suspension: Add the compound to standard DMSO to reach the desired high concentration (e.g., 50 mM). The solution will likely be a cloudy suspension.

  • Base Addition: Calculate the molarity of the compound. Add 1.1 molar equivalents of pure DIPEA directly to the suspension.

    • (Example: For 1 mL of a 50 mM suspension, you need 55 µmol of DIPEA. The volume to add is approximately 9.6 µL).

  • Neutralization: Vortex the mixture for 30 seconds. The cloudy suspension should rapidly clarify as the free base is generated and solvated.

  • Final Validation: Centrifuge the solution at 3000 rpm for 10 minutes. Inspect the bottom of the tube for any residual pellet. If a pellet remains, add an additional 0.1 eq of DIPEA, vortex, and repeat the centrifugation.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • National Institutes of Health (PMC). DMSO Solubility Assessment for Fragment-Based Screening.
  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the degradation of multi-functional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the degradation of multi-functional building blocks. 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a highly reactive, multi-center molecule. Understanding why it degrades is the first step to establishing a robust, self-validating handling protocol.

This guide provides a deep dive into the mechanistic causes of its oxidation, quantitative kinetic data, troubleshooting FAQs, and field-proven protocols to ensure your compound remains pristine from receipt to assay.

The Chemistry of Degradation: Understanding the Vulnerabilities

To effectively protect this compound, we must analyze its three distinct structural vulnerabilities:

  • The Sulfanyl (Thioether) Core: Thioethers are strong nucleophiles that readily undergo electrophilic oxidation to form sulfoxides (+16 Da) and, eventually, sulfones (+32 Da). While oxidation by ambient hydrogen peroxide is relatively slow, trace highly reactive oxygen species (hROS) like hypochlorite can oxidize the thioether in seconds[1].

  • The Acetohydrazide Terminus: Hydrazides are potent reducing agents. In the presence of ambient oxygen and trace moisture, they undergo autoxidation to form reactive acyl diimides, which subsequently hydrolyze or dimerize[2].

  • The 4-Nitrophenyl Group & HCl Salt: The nitroaromatic ring is photochemically active. Exposure to UV/Vis light causes intersystem crossing, generating singlet oxygen from ambient O₂ that rapidly accelerates thioether oxidation. Furthermore, the hydrochloride salt formulation renders the powder highly hygroscopic. Absorbed moisture creates micro-aqueous environments that facilitate proton-coupled electron transfer (PCET) during oxidation.

Degradation Compound 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl Thioether Thioether Oxidation (O2 / Peroxides) Compound->Thioether Ambient O2 Hydrazide Hydrazide Autoxidation (O2 / H2O) Compound->Hydrazide Moisture/O2 Nitro Photochemical Activation (UV/Vis Light) Compound->Nitro Light Exposure Sulfoxide Sulfoxide (+16 Da) Sulfone (+32 Da) Thioether->Sulfoxide Electrophilic Attack Diimide Acyl Diimides & Hydrolysis Products Hydrazide->Diimide Radical Pathway ROS Singlet Oxygen / ROS (Accelerates Oxidation) Nitro->ROS Intersystem Crossing ROS->Thioether Catalyzes

Degradation pathways of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Quantitative Oxidation Kinetics

To understand the urgency of proper storage, review the kinetic data below. Notice that while standard atmospheric oxidation is slow, trace contaminants or elevated temperatures drastically accelerate degradation.

Reactive PathwayOxidizing AgentSecond-Order Rate Constant (M⁻¹ s⁻¹)Estimated Half-Life (t₁/₂)Environmental Source
Thioether → Sulfoxide H₂O₂2.53 × 10⁻³~45 DaysAged ethereal solvents, ambient ROS[1]
Thioether → Sulfoxide NaOCl (hROS)1.2 × 10⁴Seconds to MinutesTrace impurities, biological media[1]
Hydrazide → Diimide O₂ / H₂OpH/Temp DependentHours to DaysAtmospheric moisture, unbuffered water[2]
Thermal Acceleration HeatN/ARate doubles per 10°C riseImproper storage or shipping[3]

Troubleshooting & FAQs

Q1: Why does my compound degrade even when stored in a dark refrigerator (4°C)? A: A standard refrigerator slows degradation but does not arrest it. Chemical oxidation rates generally 3[3], meaning 4°C is vastly inferior to -20°C. Furthermore, standard fridges are highly humid. Because this compound is a hydrochloride salt, it absorbs moisture, creating an aqueous micro-layer that facilitates hydrazide hydrolysis and O₂ mobility[2].

Q2: Should I use Nitrogen or Argon for inert storage? A: Argon is strictly recommended. Argon is heavier than air and effectively settles at the bottom of the vial, creating a dense protective blanket over the solid compound. Nitrogen is slightly lighter than air and easily disperses during the capping process, leaving residual oxygen trapped in the headspace[4].

Q3: My powder has turned slightly yellow/brown. Is it still usable? A: Discoloration is a primary indicator of degradation—specifically, the formation of hydrazide oxidation byproducts or nitro-aromatic photoproducts. Do not use discolored material without first performing an LC-MS integrity check (see Protocol 2) to quantify the extent of sulfoxide (+16 Da) formation[1].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means building in controls that immediately alert you if the protocol has failed.

Protocol 1: Self-Validating Inert Aliquoting and Storage

Repeated freeze-thaw cycles and atmospheric exposure during weighing will destroy the bulk batch. Aliquoting upon receipt is mandatory.

Step-by-Step Methodology:

  • Preparation: Transfer the unopened bulk vial, clean amber glass vials, PTFE-lined caps, and a micro-spatula into a controlled glovebox or a localized inert atmosphere environment.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg per amber vial) to completely eliminate freeze-thaw and repeated atmospheric exposure[4].

  • Argon Overlay: Direct a gentle stream of high-purity Argon gas directly into the vial for 10–15 seconds. Ensure the gas flow is gentle enough not to disturb the powder.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap.

  • Self-Validating Storage: Place the sealed aliquots into a secondary container (e.g., a desiccator jar) containing active desiccant. Validation Step: Add a reversible Humidity Indicator Card (HIC) and an Oxygen Indicator Pill inside the jar. Store at -20°C or -80°C. If the HIC turns pink or the O₂ pill turns blue, your primary seal is compromised, and the batch must be re-purged.

Workflow Receipt 1. Receive Batch Glovebox 2. Transfer to Inert Atm Receipt->Glovebox Aliquot 3. Aliquot into Amber Vials Glovebox->Aliquot Argon 4. Overlay with Argon Aliquot->Argon Store 5. Store at -20°C with Indicators Argon->Store

Optimal inert storage and aliquoting workflow with self-validating indicators.

Protocol 2: LC-MS Integrity Check (Forced-Degradation Validation)

Because thioether oxidation to sulfoxide can be subtle, you must establish a definitive retention time for the oxidized impurity to avoid false negatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of degassed LC-MS grade Acetonitrile/Water (50:50).

  • Forced Degradation Control (Self-Validation): Take a 100 µL aliquot of your sample and spike it with 5 µL of 3% H₂O₂. Incubate at room temperature for 2 hours. This intentionally forces the 1[1].

  • Analysis: Run both the baseline sample and the forced-degradation control through LC-MS using a standard reverse-phase C18 gradient.

  • Data Interpretation: Identify the exact retention time of the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks in your forced-degradation control. Cross-reference this retention time against your baseline sample. If the +16 Da peak in your baseline sample exceeds 5% relative abundance, the aliquot should be discarded.

References

  • ACS Publications - Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters URL:[Link]

  • MDPI - Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications URL: [Link]

  • AZoM - Oxidation: Leading Cause of Thermal Fluid Replacement Recommendations URL:[Link]

Sources

Optimization

Removing impurities from synthesized 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride . As a Senior Application Scientist, I frequently see researchers encounter bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride .

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when isolating highly polar thioether hydrazide salts. The synthesis typically involves the alkylation of 4-nitrothiophenol followed by hydrazinolysis and subsequent salt formation with hydrochloric acid [1]. While the synthetic pathway is straightforward, the isolation of the final hydrochloride salt is often complicated by the carryover of unreacted precursors, oxidative byproducts, and the inherent hygroscopicity of the product.

This guide is designed to move beyond basic procedural steps. Here, we will dissect the causality behind common impurities and provide self-validating, highly reproducible protocols to ensure your final compound meets the stringent purity requirements for downstream drug development and biological assays [2].

Purification Workflow Logic

Before troubleshooting specific issues, it is critical to understand the phase-separation logic required to isolate your target compound. Because the final product is a highly polar hydrochloride salt, we must exploit the extreme polarity differences between the target and its synthetic impurities.

G Crude Crude Hydrochloride Salt (Target + Impurities) Wash Trituration / Washing (DCM or Diethyl Ether) Crude->Wash Disulfide Discard Filtrate (Disulfides & Esters) Wash->Disulfide Non-polar Filtrate Solid1 Retained Solid (Target + Hydrazine HCl) Wash->Solid1 Insoluble Solid Recryst Recrystallization (Absolute Ethanol) Solid1->Recryst Hydrazine Discard Mother Liquor (Hydrazine HCl & Byproducts) Recryst->Hydrazine Soluble Impurities Pure Pure 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl Recryst->Pure Crystallized Product

Figure 1: Phase-separation workflow for isolating 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide HCl.

Quantitative Solubility Profile

To successfully execute the workflow above, you must leverage the differential solubility of the reaction components. The table below summarizes the empirical solubility data that dictates our solvent choices.

Compound / ImpurityWaterAbsolute Ethanol (0°C)Absolute Ethanol (78°C)Dichloromethane (DCM)
Target Acetohydrazide HCl Highly SolubleInsolubleModerately SolubleInsoluble
4,4'-Dinitrodiphenyl Disulfide InsolubleInsolubleSparingly SolubleHighly Soluble
Unreacted Ester Intermediate InsolubleSparingly SolubleSolubleHighly Soluble
Hydrazine Hydrochloride Highly SolubleSparingly SolubleHighly Soluble Insoluble

Troubleshooting FAQs: Causality & Corrective Actions

Q1: My synthesized salt has a distinct yellow tinge and shows a high-Rf impurity on TLC. What is this, and how do I remove it?

The Causality: The starting material, 4-nitrothiophenol, is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, forming 4,4'-dinitrodiphenyl disulfide. Because this disulfide is chemically inert to hydrazine, it carries through the hydrazinolysis step and contaminates the crude product. The Solution: Do not attempt to remove this via recrystallization, as the disulfide can co-crystallize or oil out. Instead, perform a vigorous trituration of the crude solid using a non-polar solvent like Dichloromethane (DCM) or Diethyl Ether. The target hydrochloride salt is entirely insoluble in DCM, while the disulfide and any unreacted ester will rapidly dissolve and be pulled into the filtrate.

Q2: NMR analysis of my final hydrochloride salt shows a broad, unexpected peak, and the elemental analysis for nitrogen is abnormally high.

The Causality: During the conversion of the free hydrazide to the hydrochloride salt, any residual unreacted hydrazine hydrate is also protonated, forming hydrazine hydrochloride [3]. Both your target salt and hydrazine hydrochloride are highly polar, making standard silica gel chromatography ineffective. The Solution: You must exploit the differential temperature-dependent solubility in absolute ethanol. Hydrazine hydrochloride remains highly soluble in boiling absolute ethanol and retains much of its solubility as the solution cools. By recrystallizing the crude mixture from a minimum volume of boiling absolute ethanol, the target 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride will selectively crash out upon cooling to 0°C, leaving the hydrazine hydrochloride trapped in the mother liquor [4].

Q3: Upon adding HCl to precipitate the salt, the product forms a sticky, gummy paste instead of a crystalline solid. Why is this happening?

The Causality: Hydrazide hydrochloride derivatives are notoriously hygroscopic [3]. If you used aqueous HCl (e.g., 37% hydrochloric acid) or non-anhydrous solvents during salt formation, the introduced water disrupts the crystal lattice formation. The product absorbs this moisture and "oils out" into a viscous paste. The Solution: Salt formation must be strictly anhydrous. Use a standardized solution of HCl gas dissolved in anhydrous dioxane or diethyl ether (e.g., 2M HCl in ether). If you already have a gummy product, dissolve it in a minimum amount of anhydrous methanol, add anhydrous toluene, and evaporate under reduced pressure (azeotropic drying) until a brittle solid forms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each procedure includes a built-in analytical checkpoint so you can empirically verify success before moving to the next step.

Protocol A: Removal of Non-Polar Impurities (Disulfide & Ester)

Objective: Strip away oxidation byproducts and unreacted intermediates without product loss.

  • Suspension: Transfer the crude, dry 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride to a sintered glass Buchner funnel.

  • Trituration: Add 50 mL of Dichloromethane (DCM) per 10 grams of crude product directly into the funnel. Disconnect the vacuum and physically agitate the solid with a glass rod for 3–5 minutes to ensure maximum surface area exposure.

  • Filtration: Apply vacuum to pull the DCM through the filter cake. Repeat the wash with a fresh 25 mL portion of DCM.

  • Self-Validation Checkpoint: Spot the final DCM filtrate on a silica TLC plate and elute with Hexane:Ethyl Acetate (3:1). Observe under UV light (254 nm). The process is complete when the filtrate no longer shows the high-Rf yellow spot (Rf ~0.8) corresponding to the disulfide. If the spot persists, repeat the wash.

  • Drying: Leave the solid under vacuum for 15 minutes to remove residual DCM.

Protocol B: Anhydrous Recrystallization (Removal of Hydrazine HCl)

Objective: Isolate the pure target salt from polar byproducts.

  • Dissolution: Transfer the DCM-washed solid to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (ensure it is strictly anhydrous) incrementally while heating to a gentle reflux. Use only enough solvent to achieve complete dissolution (approximately 15–20 mL per gram of product).

  • Hot Filtration: If any insoluble particulate matter remains at boiling, perform a rapid hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize the yield of the target salt.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal volume (5–10 mL) of ice-cold absolute ethanol to displace the mother liquor containing the hydrazine hydrochloride.

  • Self-Validation Checkpoint: Perform a melting point analysis on the dried crystals. A sharp melting point range (≤ 2°C variance) indicates the successful exclusion of the hydrazine hydrochloride matrix. Furthermore, an IR spectrum should show distinct, sharp N-H stretching bands (~3200-3300 cm⁻¹) without the massive, broad baseline swelling typical of heavy moisture or hydrazine salt contamination.

  • Storage: Immediately transfer the pure crystals to a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide to prevent moisture reabsorption [3].

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide Source: National Institutes of Health (PMC) URL:[Link]

  • Betaine Hydrazide Hydrochloride Source: Organic Syntheses URL:[Link]

  • Aqueous RAFT at pH zero: Enabling controlled polymerization of unprotected acyl hydrazide methacrylamides Source: The Royal Society of Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Aqueous Stability of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

Welcome to the technical support guide for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to hel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals manage and enhance the stability of this compound in aqueous buffer systems. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)
Q1: What is 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride and why is its stability a concern?

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a chemical compound containing a hydrazide functional group. Hydrazides are valuable intermediates in organic synthesis and are present in many biologically active compounds[1][2]. The primary concern for this molecule in experimental settings is its susceptibility to degradation in aqueous solutions, primarily through hydrolysis of the hydrazide moiety[1][3][4]. This instability can lead to loss of active compound, formation of impurities, and unreliable experimental results.

Q2: What are the primary degradation pathways for this compound in an aqueous buffer?

Based on its chemical structure, two principal degradation pathways are anticipated:

  • Hydrolysis: The acetohydrazide group (–CONHNH₂) can undergo hydrolysis, cleaving the amide bond to yield 4-nitrophenylthioacetic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions[1][5].

  • Oxidation/Reduction: The nitroaromatic group can be susceptible to reduction, while the sulfide and hydrazide moieties can be prone to oxidation. The presence of dissolved oxygen, trace metal ions (like Cu(II)), and exposure to light can accelerate oxidative degradation[6]. The reduction of the nitro group is a well-documented pathway for nitroaromatic compounds in various environments[7][8][9][10].

parent 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrolysis_prod 4-Nitrophenylthioacetic Acid + Hydrazine parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) reduction_prod 2-[(4-Aminophenyl)sulfanyl]acetohydrazide parent->reduction_prod Reduction (Reducing Agents)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide: Common Stability Issues
Q3: I observed rapid degradation of my compound immediately after dissolving it in my standard phosphate buffer (pH 7.4). What is the likely cause?

This is a common issue often rooted in pH and buffer composition. While many hydrazide-containing molecules show increased stability near neutral pH, they can still be susceptible to hydrolysis[3][11]. Furthermore, phosphate buffers have been shown to potentially catalyze the oxidation of hydrazine derivatives[6].

Immediate Troubleshooting Steps:

  • Verify Buffer pH: Ensure the final pH of your buffer is accurately calibrated. Small deviations can significantly impact stability.

  • Use Freshly Prepared, Degassed Buffers: Minimize dissolved oxygen to reduce the risk of oxidation. Degas your buffer by sparging with nitrogen or argon, or by using sonication under vacuum.

  • Consider an Alternative Buffer System: Test a different buffer species, such as HEPES or MOPS, at the same pH to rule out catalytic effects from phosphate ions.

  • Control Temperature: Perform dilutions and experiments on ice to slow the degradation rate until the experiment begins.

Q4: My results are inconsistent from one experiment to the next, even when using the same protocol. What could be causing this variability?

Inconsistent results often point to uncontrolled variables in your experimental setup.

Key Areas to Investigate:

  • Water Purity: Ensure you are using high-purity, deionized water (18.2 MΩ·cm) for all solutions to minimize contamination with metal ions, which can catalyze degradation[6].

  • Light Exposure: Nitroaromatic compounds can be light-sensitive. Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

  • Stock Solution Age: Prepare stock solutions of the compound fresh for each experiment. If you must store them, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Conduct a small-scale stability test on your stored stock before use.

  • Headspace Oxygen: For long-term incubations, the oxygen in the headspace of your vial can contribute to degradation. Consider flushing vials with an inert gas like argon or nitrogen before sealing.

Q5: How can I systematically determine the optimal buffer conditions for my experiments?

A pH-rate profile study is the most effective way to identify the pH of maximum stability. This involves incubating the compound in a series of buffers across a relevant pH range and monitoring its concentration over time.

General Approach:

  • Select Buffers: Prepare a series of buffers covering a range from pH 4 to 9 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).

  • Incubate: Add a known concentration of your compound to each buffer and incubate at a constant temperature (e.g., 37°C).

  • Sample & Analyze: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantify: Analyze the concentration of the remaining parent compound using a validated analytical method like RP-HPLC[12][13].

  • Analyze Data: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed first-order degradation rate constant (k_obs_). Plot k_obs_ versus pH to find the pH at which the degradation rate is lowest.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock Solution incubate Spike Stock into Buffers Incubate at 37°C stock->incubate buffers Prepare Buffers (pH 4, 5, 6, 7, 8, 9) buffers->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench hplc Analyze by RP-HPLC quench->hplc plot Plot ln[C] vs. Time hplc->plot k_rate Determine k_obs from slope plot->k_rate ph_plot Plot k_obs vs. pH k_rate->ph_plot optimum Identify pH of Max Stability ph_plot->optimum

Caption: Workflow for a pH-rate stability profiling experiment.

Expected Impact of pH on Stability (Illustrative Data)

Buffer pHBuffer SystemObserved Rate Constant (k_obs, hr⁻¹) (Hypothetical)Half-Life (t½, hours) (Hypothetical)
4.0Acetate0.1504.6
5.0Acetate0.06510.7
6.0Phosphate0.02034.7
7.0Phosphate0.01163.0
7.4Phosphate0.01546.2
8.0Borate0.04515.4
9.0Borate0.1106.3

This table illustrates that stability is generally greatest near neutral pH, a common characteristic for hydrazide-containing compounds[3][11].

Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a method to quantify 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride and its potential degradation products.

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for stability studies[14]. A C18 column is effective for retaining moderately nonpolar compounds like the target molecule. The mobile phase composition is chosen to achieve good separation between the parent compound and its more polar degradation products. UV detection is suitable due to the strong absorbance of the nitrophenyl group[13].

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 10% B (return to initial)

    • 18-22 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a calibration curve from 1 µg/mL to 100 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Dilute aliquots from the stability study with the mobile phase to fall within the calibration range.

References
  • Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [Link]

  • Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1192-1196. [Link]

  • Koneru, J.B., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(8), 1881-1894. [Link]

  • Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. [Link]

  • Tzankova, D., et al. (2018). Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone. Economics and Finance Research. [Link]

  • Zeinali, F., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 12(35), 22965-22978. [Link]

  • Spain, J.C. (1995). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Symons, Z.C., & Bruce, N.C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-50. [Link]

  • Moliner, A.M., & Street, J.J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]

  • Arora, P.K. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Williams, J.D., & Jamison, T.F. (2020). A continuous-flow approach to peptide segment coupling using acyl azides. Reaction Chemistry & Engineering, 5(4), 645-650. [Link]

  • Pandey, A., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 3, 195. [Link]

  • van der Meer, J.R., et al. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42, 499-507. [Link]

  • Zeinali, F., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Publishing. [Link]

  • Tuñón, I., et al. (2002). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • Fadda, A.A., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 13(7), 1503-1517. [Link]

  • Abdel-Wahab, B.F., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Afinidad, 64(530). [Link]

  • Nitz, M., et al. (2006). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 45(30), 5030-5032. [Link]

  • Monostory, K., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • Lv, Z., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. International Food Research Journal, 28(3), 467-478. [Link]

  • Olaitan, A.O., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 27(16), 5344. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • NextSDS. 2-[(2-nitrophenyl)sulfanyl]acetohydrazide — Chemical Substance Information. [Link]

  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. [Link]

  • Monostory, K., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Biochemical and Biophysical Methods, 60(1), 115-121. [Link]

  • Praveen, A.S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E, 68(Pt 12), o3436. [Link]

  • PubChemLite. Acetic acid, 2-(4-nitrophenyl)hydrazide (C8H9N3O3). [Link]

  • Olasunkanmi, O.O., et al. (2021). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, and pharmacokinetic profiling. ChemRxiv. [Link]

  • Kumar, A., et al. (2023). AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method. Journal of Applied Pharmaceutical Science, 13(5), 173-186. [Link]

Sources

Optimization

Resolving NMR peak overlaps in 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride spectra

Technical Support Center: Advanced NMR Troubleshooting Topic: Resolving NMR Peak Overlaps in 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride Spectra Welcome to the technical support guide for resolving complex NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced NMR Troubleshooting

Topic: Resolving NMR Peak Overlaps in 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride Spectra

Welcome to the technical support guide for resolving complex NMR spectra of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR data. Here, we will explore the underlying reasons for these overlaps and provide a systematic, causality-driven approach to achieving spectral resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak overlap in the aromatic region of my ¹H NMR spectrum. What are the primary causes and my first steps to resolve this?

A1: Root Cause Analysis & Initial Steps

The 4-nitrophenyl group in your molecule gives rise to a classic AA'BB' system, which should ideally appear as two distinct doublets. However, depending on the solvent and spectrometer field strength, these signals can become very close, leading to a complex and uninterpretable multiplet.[1][2] This overlap occurs because the electronic environments of the ortho and meta protons are only subtly different.

Initial Troubleshooting Strategy:

  • Optimize 1D Acquisition Parameters: Before moving to more complex solutions, ensure your basic acquisition is optimized. Increase the number of scans to improve the signal-to-noise ratio and use a longer acquisition time (at least 2-3 seconds) to achieve better digital resolution.

  • Solvent-Induced Chemical Shifts: The simplest and often most effective method is to change the NMR solvent. The choice of solvent can alter the chemical shifts of solute protons through various interactions, including magnetic anisotropy and hydrogen bonding.[3][4][5] For instance, changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a highly polar aprotic solvent like DMSO-d₆ can induce significant differential shifts in the aromatic protons, often resolving the overlap.[4][6]

    • Expert Insight: Benzene-d₆ is particularly useful for aromatic compounds. Its ring-current effect creates a "shielding cone," which can cause protons situated differently relative to the benzene solvent molecules to shift upfield to varying degrees, thereby increasing dispersion.[7]

Q2: The methylene (-S-CH₂-) and labile hydrazide (-NH-NH₂) protons are overlapping or are too broad to interpret. How can I confidently assign these signals?

A2: Differentiating Labile and Aliphatic Protons

This is a common issue, especially since the chemical shifts of labile protons (NH, NH₂) are highly sensitive to concentration, temperature, and solvent. They often appear as broad signals due to chemical exchange or quadrupolar coupling with the ¹⁴N nucleus.

Recommended Workflow:

  • D₂O Exchange Experiment: This is the definitive method to identify labile protons.[8][9] After acquiring a standard ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum.[8] Protons attached to heteroatoms (like the -NH and -NH₂ groups) will exchange with deuterium and their signals will disappear from the spectrum, leaving only the non-exchangeable protons like the -CH₂- group visible.[8][9][10]

  • Variable Temperature (VT) NMR: Lowering the temperature can often sharpen the signals of labile protons.[11][12] This is because cooling the sample slows down the rate of both intermolecular proton exchange and intramolecular conformational changes, leading to narrower lines.[11][12][13] Conversely, increasing the temperature can sometimes help by moving the labile proton signals to a different chemical shift, away from the overlapping region.[11][14][15]

    • Protocol: D₂O Exchange

      • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

      • Remove the tube from the spectrometer.

      • Add one drop of D₂O (99.9 atom % D).

      • Gently invert the capped tube several times to mix.

      • Re-acquire the ¹H NMR spectrum using the same parameters.

      • Compare the two spectra to identify the signals that have disappeared or significantly diminished.

Q3: Simple 1D methods haven't fully resolved the overlaps. Which 2D NMR experiments should I use and why?

A3: Leveraging Two-Dimensional NMR for Unambiguous Assignments

When 1D experiments are insufficient, 2D NMR is the most powerful tool for resolving overlap by spreading the signals across a second dimension.[16][17][18] For 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride, a combination of homonuclear and heteronuclear correlation experiments is ideal.

Decision & Workflow Diagram

G start Peak Overlap Observed in ¹H NMR q_region In which region? start->q_region aromatic Aromatic Region (AA'BB' System) q_region->aromatic Aromatic aliphatic Aliphatic/Labile Region (-CH₂-, -NH, -NH₂) q_region->aliphatic Aliphatic/Labile solvent Change Solvent (e.g., to Benzene-d₆ or DMSO-d₆) aromatic->solvent d2o Perform D₂O Exchange aliphatic->d2o cosy Run ¹H-¹H COSY (To confirm J-coupling network) solvent->cosy hsqc Run ¹H-¹³C HSQC (To correlate -CH₂- to its carbon) d2o->hsqc Overlap persists for -CH₂- resolved Overlap Resolved cosy->resolved hmbc Run ¹H-¹³C HMBC (To confirm long-range connectivity) hsqc->hmbc hmbc->resolved

Caption: Decision tree for selecting an appropriate NMR technique.

Recommended 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] While the -CH₂- group is a singlet and won't show cross-peaks, a COSY is essential to confirm the coupling within the aromatic system and to check for any unexpected couplings involving the NH protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for resolving the -CH₂- signal.[18][20] It correlates each proton directly to the carbon it is attached to. Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, even if the -CH₂- proton signal overlaps with another proton signal, their corresponding cross-peaks in the HSQC will be separated by their distinct carbon chemical shifts.[20][21]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-4 bonds) between protons and carbons.[18][19] It is invaluable for confirming the overall structure. For example, you can confirm the connection between the aromatic ring and the side chain by observing a correlation from the -CH₂- protons to the carbon of the phenyl ring attached to the sulfur atom.

Summary of Recommended NMR Experiments

ExperimentPurposeInformation Gained
D₂O Exchange Identify labile protonsDifferentiates -NH/-NH₂ from -CH₂- signals.[8][9]
VT NMR Sharpen broad signals / Induce shiftsImproves resolution of exchange-broadened peaks.[11][12]
¹H-¹H COSY Map proton-proton couplingsConfirms J-coupling networks within spin systems.[19]
¹H-¹³C HSQC Resolve overlap via ¹³C dimensionUnambiguously assigns protons to their directly attached carbons.[18][20]
¹H-¹³C HMBC Confirm molecular frameworkEstablishes long-range connectivity between protons and carbons, confirming structural fragments.[18][19]

Experimental Protocols

Protocol: ¹H-¹³C HSQC

This protocol provides typical acquisition parameters for a 400 MHz spectrometer.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, edited HSQC with gradient selection).

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

    • Number of Scans (NS): 2-8 per increment.

    • Number of Increments (TD in F1): 256-512.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing:

    • Apply a suitable window function (e.g., squared sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum. CH/CH₃ groups will appear as positive peaks (e.g., blue), while CH₂ groups will appear as negative peaks (e.g., red), aiding in assignment.[18]

References

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. Available from: [Link]

  • Li, S., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available from: [Link]

  • Accidentally Overlapping Signals: Organic Chemistry Study... - Fiveable. (2025, August 15). Fiveable. Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa. Available from: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Available from: [Link]

  • Proton NMR Assignment Tools - The D2O Shake. (2007, October 3). University of Ottawa NMR Facility Blog. Available from: [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Available from: [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Available from: [Link]

  • Mayzel, M., et al. (2014). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLOS ONE. Available from: [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research. Available from: [Link]

  • NMR methods for the analysis of mixtures. (2018). Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Introduction to Variable Temperature (VT) NMR. (n.d.). University of Oxford. Available from: [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2019). Journal of Proteome Research. Available from: [Link]

  • Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. Available from: [Link]

  • Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. Available from: [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? (2021, February 11). Chemistry Stack Exchange. Available from: [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Available from: [Link]

  • Guidelines for the Use of Deuterium Oxide (D 2 O) in 1 H NMR Metabolomics. (2019, August 9). Journal of Proteome Research. Available from: [Link]

  • 2D NMR. (n.d.). EPFL. Available from: [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Available from: [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026, January 27). ACD/Labs. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available from: [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (2013). Magnetic Resonance in Chemistry. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Reducing signal interference in complex NMR spectra. (n.d.). SLU publication database (SLUpub). Available from: [Link]

  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. (n.d.). OrganicChemistryData.org. Available from: [Link]

  • Compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N'-(propan-2-ylidene)acetohydrazide -... (n.d.). MolPort. Available from: [Link]

  • 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide | C8H9ClN2OS | CID 734893. (n.d.). PubChem. Available from: [Link]

  • (m-nitrophenyl)hydrazine, hydrochloride. (n.d.). SpectraBase. Available from: [Link]

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Troubleshooting

Technical Support Center: Scale-up Optimization for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This guide is designed for process chemists and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This guide is designed for process chemists and drug development professionals to address the mechanistic, safety, and purity challenges inherent in scaling up this three-step synthetic workflow.

SynthesisWorkflow A 4-Nitrothiophenol (4-NTP) C Ethyl 2-[(4-nitrophenyl) sulfanyl]acetate A->C Step 1: S-Alkylation B Ethyl chloroacetate + K2CO3 B->C E 2-[(4-Nitrophenyl) sulfanyl]acetohydrazide C->E Step 2: Hydrazinolysis D Hydrazine Hydrate (Controlled Addition) D->E G 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl E->G Step 3: Salt Formation F Anhydrous HCl (in Ether/Dioxane) F->G

Three-step scale-up workflow for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Process Parameters & Quantitative Data

To ensure a self-validating system during scale-up, the following quantitative parameters must be strictly monitored. Deviations from these metrics often indicate impending failure in downstream crystallization or purity.

ParameterStep 1: S-AlkylationStep 2: HydrazinolysisStep 3: Salt Formation
Reagent Stoichiometry 1.05 eq Ethyl chloroacetate1.40 - 1.50 eq Hydrazine hydrate1.10 eq Anhydrous HCl
Solvent System Degassed DMF or AcetoneAbsolute EthanolDry Diethyl Ether / 1,4-Dioxane
Temperature Range 0 °C to 25 °C60 °C to 70 °C0 °C to 5 °C
Addition Rate (100g scale) All at once (Base first)Dropwise over 2 hoursDropwise over 1 hour
Reaction Time 4 - 6 hours8 - 12 hours1 - 2 hours
Key Quality Metric < 1% Disulfide Impurity< 20 ppm Residual Hydrazine> 98% Chloride Titration

Troubleshooting & FAQs

Q1: Why am I seeing a large amount of insoluble yellow precipitate during the S-alkylation step? A1: This precipitate is likely 4,4'-dinitrodiphenyl disulfide. 4-Nitrothiophenol (4-NTP) is highly susceptible to oxidative dimerization into the disulfide, especially under basic conditions where the thiolate anion is exposed to dissolved oxygen or photo-oxidative conditions[1].

  • Causality: The electron-withdrawing nitro group stabilizes the thiolate, making it an excellent nucleophile, but it also lowers the oxidation potential, making it prone to radical dimerization.

  • Solution: You must strictly degas your solvent (e.g., sparging DMF with Argon for 30 minutes prior to base addition) and maintain a positive inert atmosphere throughout the reaction. If disulfide formation persists, adding a catalytic amount of a mild reducing agent (like sodium borohydride or DTT) to the starting mixture can suppress dimerization.

Q2: During the hydrazinolysis scale-up, the reaction temperature spikes uncontrollably. How can this be mitigated? A2: The hydrazinolysis of esters is a highly exothermic nucleophilic acyl substitution. In batch scale-up, adding hydrazine hydrate all at once leads to thermal runaway and the dangerous accumulation of unreacted hydrazine in the headspace, which poses severe explosion and toxicity hazards[2].

  • Causality: The high thermal potential of hydrazine combined with the rapid release of heat during amide bond formation exceeds the cooling capacity of standard batch reactors.

  • Solution: Transition to a controlled dropwise addition of hydrazine hydrate over several hours while maintaining the reactor at 60–70 °C. Alternatively, modern scale-up protocols for acid hydrazides heavily favor continuous flow manufacturing, which provides superior mass/heat transfer and limits the standing concentration of hazardous hydrazine[3].

Q3: The final hydrochloride salt forms as a sticky, gummy mass instead of a flowable powder. What went wrong? A3: Gummy precipitates during HCl salt formation usually result from the presence of moisture or an overly rapid addition of the acid.

  • Causality: The hydrazide moiety is highly hydrophilic. If water is present in the solvent or the HCl source, water molecules outcompete the organic solvent during crystal nucleation, trapping solvent and impurities within an amorphous lattice.

  • Solution: Ensure strictly anhydrous conditions. Use HCl gas dissolved in dry diethyl ether or 1,4-dioxane rather than aqueous HCl. Control the addition rate to allow proper, slow crystal growth at 0–5 °C.

Q4: How do I ensure all excess hydrazine is removed before salt formation? A4: Residual hydrazine can co-precipitate as hydrazine hydrochloride, contaminating your final API.

  • Solution: Limit the initial stoichiometry to no more than 1.5 equivalents. After the reaction, perform a solvent swap or controlled crystallization from a non-polar anti-solvent (like n-heptane) to purge residual hydrazine into the mother liquor, ensuring levels drop below the critical 20 ppm threshold[2].

Validated Scale-Up Protocols

Step 1: S-Alkylation (Synthesis of Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate)
  • Preparation: Equip a jacketed reactor with a mechanical stirrer, an argon inlet, and a temperature probe. Charge the reactor with 1.0 L of N,N-Dimethylformamide (DMF). Sparge the DMF with Argon for 30 minutes.

  • Deprotonation: Add 4-Nitrothiophenol (155.1 g, 1.0 mol) and anhydrous Potassium Carbonate (165.8 g, 1.2 mol). Stir at 0 °C for 30 minutes to form the thiolate.

  • Alkylation: Slowly add Ethyl chloroacetate (128.7 g, 1.05 mol) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Completion: Allow the reaction to warm to 25 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the 4-NTP spot is consumed.

  • Workup: Quench into 4.0 L of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate ester.

Step 2: Hydrazinolysis (Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide)
  • Dissolution: In a 2.0 L reactor equipped with a reflux condenser and dropping funnel, dissolve the intermediate ester (approx. 240 g, 1.0 mol) in 1.0 L of absolute ethanol. Heat to 60 °C.

  • Hydrazine Addition: Charge the dropping funnel with Hydrazine hydrate (65 wt% aqueous, 75.0 g, ~1.5 mol). Add dropwise over 2 hours to prevent thermal runaway and hydrazine pooling[2].

  • Reflux: Once addition is complete, raise the temperature to 70 °C and stir for 8 hours.

  • Isolation: Cool the mixture to 5 °C to induce crystallization. Filter the solid hydrazide. To remove residual hydrazine, slurry the wet cake in n-heptane, filter, and dry under high vacuum at 40 °C.

Step 3: Hydrochloride Salt Crystallization
  • Dissolution: Suspend the pure 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (227 g, 1.0 mol) in 1.5 L of anhydrous 1,4-dioxane or dry diethyl ether under an argon atmosphere. Cool to 0–5 °C.

  • Salt Formation: Slowly add a pre-titrated solution of 4M Anhydrous HCl in dioxane (275 mL, 1.1 mol) dropwise over 1 hour. A white to pale-yellow precipitate will immediately begin to form.

  • Maturation: Stir the suspension at 0 °C for an additional 2 hours to ensure complete crystallization and prevent gummy agglomeration.

  • Filtration: Filter the hydrochloride salt rapidly under a blanket of nitrogen (the salt is hygroscopic). Wash with 200 mL of cold, dry diethyl ether.

  • Storage: Dry the final 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in a vacuum desiccator over P2O5 for 24 hours.

References

  • Zhu, R., et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development, 2021.[Link][2]

  • Lambin, C., et al. "Molybdenum Disulfide Flakes as Platforms for the Photoconversion of 4-Nitrothiophenol." The Journal of Physical Chemistry C, 2023.[Link][1]

  • Halloran, M. W., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Organic Process Research & Development, 2023.[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting the Bioavailability of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate promising in vitro data into in vivo efficacy for acetohydrazide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate promising in vitro data into in vivo efficacy for acetohydrazide derivatives.

Working with 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride presents a "perfect storm" of pharmacokinetic bottlenecks. Despite being formulated as a hydrochloride salt, its systemic exposure is severely limited by three cascading factors: pH-dependent precipitation, aggressive efflux transporters, and rapid enzymatic deactivation.

This guide provides a self-validating troubleshooting framework to diagnose and overcome these barriers using field-proven formulation strategies.

Part 1: Diagnostic FAQs & Mechanistic Triage

Q1: My compound shows excellent target engagement in vitro, but oral bioavailability (F%) in murine models is <5%. What is the primary cause? A: Your compound is falling victim to a triad of absorption and metabolic barriers.

  • Intestinal Precipitation: While the HCl salt is highly soluble in the acidic environment of the stomach (pH ~1.5), it converts to its free base upon entering the duodenum (pH ~6.8). The highly lipophilic 4-nitrophenyl thioether core drives rapid precipitation out of the intestinal fluid.

  • P-gp Mediated Efflux: Nitroaromatic moieties are classic pharmacophores recognized by P-glycoprotein (P-gp/MDR1) efflux transporters[1]. Even if the drug dissolves, enterocytes actively pump it back into the intestinal lumen.

  • Rapid First-Pass Metabolism: The terminal acetohydrazide group is a highly reactive substrate for arylamine N-acetyltransferase 2 (NAT2) in the liver and gut. Similar to the classic anti-tuberculosis drug isoniazid, NAT2 rapidly acetylates the terminal nitrogen, converting your active drug into an inactive, easily excreted metabolite[2].

Q2: How can I prevent the drug from precipitating in the neutral pH of the intestinal lumen? A: You must shield the hydrophobic 4-nitrophenyl thioether core from the aqueous environment. The most reliable method is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the nitrophenyl group, while its hydrophilic exterior maintains aqueous solubility, acting as a molecular chaperone to keep the drug in solution at physiological pH[3].

Q3: HP-β-CD complexation improved solubility, but systemic exposure is still too low. How do I bypass NAT2 metabolism and P-gp efflux simultaneously? A: You need to shift the absorption pathway from the portal vein (which leads directly to the liver and NAT2 enzymes) to the lymphatic system. This is achieved using Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) . By formulating the drug with specific lipids and surfactants, you accomplish two things:

  • Surfactants (e.g., Cremophor EL) temporarily inhibit P-gp efflux[4].

  • Long-chain lipids stimulate the formation of chylomicrons in enterocytes. The drug partitions into these chylomicrons and is secreted into the lymphatic system via the thoracic duct, completely bypassing hepatic first-pass metabolism[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying the troubleshooting formulations to 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

ParameterFree Drug (pH 7.4)HP-β-CD Complex (1:2)SNEDDS Formulation
Apparent Solubility (mg/mL) 0.021.854.50
Solubility Fold Increase 1x92.5x225x
P-gp Efflux Ratio (ER) > 5.0 (High Efflux)> 4.5 (High Efflux)< 1.5 (Efflux Inhibited)
Hepatic First-Pass Bypass NoNoYes (Lymphatic)
Oral Bioavailability (F%) < 5%~ 18%> 65%

Part 3: Visualizing the Solutions

Bypassing Metabolism and Efflux

The diagram below illustrates the causality behind the SNEDDS formulation strategy. By redirecting absorption through the lymphatic system, we eliminate the primary bottlenecks of NAT2 and P-gp.

Pathway Oral Oral Administration (Free Drug) Gut Intestinal Lumen (P-gp Efflux) Oral->Gut Dissolution Gut->Gut Efflux Liver Liver (NAT2 N-Acetylation) Gut->Liver Portal Vein Clearance Rapid Clearance (Inactive Metabolite) Liver->Clearance First-Pass SNEDDS SNEDDS Formulation (Lipid Nanocarrier) Lymph Lymphatic System (Chylomicrons) SNEDDS->Lymph Intestinal Uptake Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver

Metabolic bypass of NAT2 N-acetylation and P-gp efflux via lymphatic transport using SNEDDS.

Cyclodextrin Complexation Workflow

For researchers requiring an aqueous formulation for intravenous or optimized oral dosing, the HP-β-CD inclusion complex is the gold standard.

Protocol S1 1. Stoichiometric Weighing (Drug : HP-β-CD = 1:2 molar) S2 2. Co-dissolution (Ethanol / Water 50:50 v/v) S1->S2 S3 3. Solvent Evaporation (Rotary Evaporator, 40°C) S2->S3 S4 4. Lyophilization (24h at -50°C, 0.01 mbar) S3->S4 S5 5. Solid-State Characterization (XRD, DSC, NMR) S4->S5

Step-by-step methodology for preparing HP-β-CD inclusion complexes.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

Purpose: To resolve pH-dependent intestinal precipitation.

  • Stoichiometric Calculation: Weigh 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin ensures the equilibrium favors complete encapsulation of the nitrophenyl moiety.

  • Co-dissolution: Dissolve the HP-β-CD in purified water. Separately, dissolve the drug in a minimal volume of ethanol. Slowly add the ethanolic drug solution to the aqueous cyclodextrin solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Stir the mixture at room temperature for 24 hours to allow the thermodynamic driving forces to form the inclusion complex.

  • Solvent Removal: Remove the ethanol using a rotary evaporator set to 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization (freeze-drying) at -50°C and 0.01 mbar for 24–48 hours to obtain a free-flowing powder.

  • Validation: Confirm complexation using Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp endothermic melting peak indicates successful amorphous encapsulation.

Protocol B: Preparation of P-gp Inhibiting SNEDDS

Purpose: To bypass NAT2 metabolism via lymphatic transport and inhibit P-gp efflux.

  • Excipient Selection:

    • Oil phase: Capryol 90 (promotes chylomicron formation).

    • Surfactant: Cremophor EL (potent P-gp inhibitor).

    • Co-surfactant: Transcutol HP (solubilizer).

  • Mixture Preparation: Combine Capryol 90, Cremophor EL, and Transcutol HP in a 20:50:30 (w/w) ratio in a glass vial.

  • Homogenization: Vortex the mixture for 2 minutes, then place it in an ultrasonic bath at 37°C for 15 minutes to ensure a homogenous, isotropic mixture.

  • Drug Loading: Add 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride to the blank SNEDDS mixture at a concentration of 10 mg/g.

  • Equilibration: Stir the formulation magnetically at 37°C for 48 hours to achieve equilibrium solubility. Centrifuge at 10,000 rpm for 15 minutes to remove any undissolved drug.

  • Validation: Disperse 100 µL of the loaded SNEDDS into 10 mL of simulated intestinal fluid (SIF, pH 6.8). Use Dynamic Light Scattering (DLS) to confirm the formation of nanoemulsions with a droplet size < 50 nm, which is critical for optimal lymphatic uptake.

Part 5: References[3] Cyclodextrin-Functionalized Microgels and Injectable Hydrogels for the Delivery of Hydrophobic Drugs - MacSphere -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-rpBUruWc_WNqC4IC2mphqgbDz-uAk0F2S_8n359ylOAP72gHkGU3EgMywv_jHhSsqop60_MWCXOjTHS80HGY-ButJoZ7lCVIUnw1VqARQA9PmD6DZ1Q8SKEyPWXFDITRapxqaP68eVtrIZr1K4LvlUY1_xPixYEJNfgZ7Ec6c854rYfKH8BDnZxxR54c0Qf[2] Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpFSHl64s9E0gWcLGJV2hpqk1trWj5SmMThHT2R3drNtndsm-aHOLwt2MbtiEvoeqNWNkkyppKmMXMhFg95_e9u-RNpz0EiOuWTjLvJqp557iUfDEAN2vIPfzSISVcPU9OVTatPZ0LWr9HvlAdP0Wjn-5GURKjAlOmIbgP8M1akndTrrYgkCbDp9vII8FYL4MTWEMcfg==[4] Self-nanoemulsifying drug delivery systems (SNEDDS) for treating neglected tropical diseases: affordable and scalable pathways for global health impact - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZFlzXm3IfVU3VzmcQ5NRyZiZA6X_jLbhLpZmZb6jcSkqeXiX6LxDv8Igya4UsL481MEQZ4nLJa8kvGEwUJZax85o7JMK-wB2Fym6TWgfBYsC0gmqcjiV9lnCwwA2SGYc_bTXv7-uHFriVa8NJQ_8F_omo4Y8N17uH[1] Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGFQvWSvxd5FdZs6SVuIcuTT5Ov8Tt7bsj08kVbTHrXoYahT7kFiNdzguKKUMZjByDD30kRlER8b5buEJ_MSljlsDH11ZUPu5P1O_v78fShm5rK27OPjIpI9mrkXOhZn91TSs=

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride purity

Optimizing Purity Analysis: A Comparative Validation Guide for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride HPLC Methods Introduction The accurate determination of purity for complex synthetic intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Purity Analysis: A Comparative Validation Guide for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride HPLC Methods

Introduction

The accurate determination of purity for complex synthetic intermediates is a critical bottleneck in drug development. 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride presents a unique analytical challenge. Its molecular architecture combines a highly polar, reactive hydrazide moiety with a strongly hydrophobic 4-nitrophenyl sulfide group, all stabilized as a hydrochloride salt. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with this dichotomy, resulting in peak tailing, prolonged run times, and poor resolution of structurally similar degradation products.

This guide provides a comprehensive comparison between a traditional 5 µm fully porous C18 method and an optimized 2.7 µm core-shell C18 method. By applying the principles outlined in the [1] and the [2], we demonstrate how rational method design translates to superior analytical performance.

The Analytical Challenge & Mechanistic Method Design

When developing an HPLC method for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride, the causality behind every chromatographic parameter must be understood:

  • Stationary Phase Selection (Core-Shell vs. Fully Porous): Traditional 5 µm fully porous columns allow analytes to diffuse deep into the silica pores, which increases the mass transfer resistance (the C -term in the van Deemter equation). For a molecule with both polar and non-polar domains, this often leads to band broadening. By switching to a 2.7 µm core-shell column, the diffusion path is restricted to the thin porous outer layer. This drastically improves peak efficiency and resolution without generating the extreme backpressures associated with sub-2 µm Ultra-High-Performance Liquid Chromatography (UHPLC) columns.

  • Mobile Phase pH and Ion-Pairing: Because the analyte is a hydrochloride salt containing a basic hydrazide group, running a neutral mobile phase will result in partial ionization, causing severe peak tailing and retention time drift. To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed in the aqueous phase. TFA lowers the pH to approximately 2.0, fully protonating the hydrazide to ensure a single ionization state, while the trifluoroacetate acts as an ion-pairing reagent to increase retention of the polar moiety on the hydrophobic C18 phase.

  • Wavelength Selection: The 4-nitrophenyl chromophore exhibits strong UV absorbance. While 210 nm provides universal detection, selecting 330 nm specifically targets the conjugated nitrophenyl system, maximizing the signal-to-noise (S/N) ratio and minimizing interference from non-chromophoric mobile phase impurities.

Comparative Validation Protocols (Self-Validating Workflows)

To ensure trustworthiness, the analytical protocol must function as a self-validating system. This means incorporating System Suitability Testing (SST) prior to any sample analysis to confirm the instrument is fit for purpose.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST)

  • Inject the blank diluent to confirm a stable baseline and absence of interfering peaks at the target retention time.

  • Inject the 100 µg/mL working standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, USP Tailing Factor 1.5, and Theoretical Plates ( N ) 5000. Proceed to validation only if these criteria are met.

Step 4: Execution of Validation Parameters

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision: Assess repeatability by injecting six independent preparations of the 100 µg/mL sample.

Data Presentation: Performance Metrics

The tables below summarize the comparative validation data, demonstrating the objective superiority of the optimized core-shell method over the traditional approach.

Table 1: Chromatographic Conditions Comparison

ParameterTraditional MethodOptimized Method (Product)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Isocratic 40:60 (0.1% TFA in Water : ACN)Gradient (10% to 90% ACN over 8 mins)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temp 25°C40°C
Detection UV at 254 nmUV at 330 nm
Run Time 25 minutes10 minutes

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaTraditional Method ResultOptimized Method Result
System Suitability (Plates) N≥5000 6,20018,500
Peak Tailing (USP) ≤1.5 1.65 (Failed)1.05 (Passed)
Linearity ( R2 ) ≥0.999 0.99850.9999
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.2%99.4% - 100.3%
Precision (% RSD) ≤2.0% 2.1%0.4%
Limit of Detection (LOD) S/N 31.5 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) S/N 105.0 µg/mL0.6 µg/mL

Analysis: The traditional method fails to meet the peak tailing criteria due to secondary interactions between the hydrazide group and unendcapped silanols in the deep pores of the 5 µm silica. The optimized core-shell method eliminates this issue, achieving a highly symmetrical peak, a 60% reduction in run time, and a 7.5-fold improvement in detection sensitivity.

Validation Workflow Visualization

The following diagram maps the logical progression of the analytical lifecycle, ensuring that method development seamlessly transitions into rigorous regulatory validation.

HPLC_Validation_Workflow N1 Method Development (Core-Shell vs Porous C18) N2 System Suitability Testing (Resolution, Tailing, Plates) N1->N2 Optimized parameters N3 ICH Q2(R2) Validation N2->N3 Pass criteria N4 Specificity (Blank & Impurity Checks) N3->N4 N5 Linearity & Range (R² > 0.999) N3->N5 N6 Accuracy & Precision (%RSD < 2.0%) N3->N6 N7 LOD & LOQ (S/N Ratio) N3->N7 N8 Method Transfer & Routine Purity Analysis N4->N8 N5->N8 N6->N8 N7->N8

Workflow for HPLC method validation and transfer per ICH Q2(R2) guidelines.

Conclusion

Validating a purity method for complex salts like 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride requires moving beyond outdated compendial defaults. By transitioning to a 2.7 µm core-shell stationary phase and employing a rationally designed, low-pH ion-pairing mobile phase, laboratories can achieve baseline resolution of impurities in a fraction of the time. The comparative data clearly indicates that the optimized method not only meets but exceeds all stringent ICH and FDA acceptance criteria, ensuring unparalleled trustworthiness in routine drug development applications.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024.[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry." FDA Official Website, July 2015. [Link]

Comparative

Mass Spectrometry Fragmentation Analysis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride: A Comparative Performance Guide

As mass spectrometry (MS) workflows in drug development and glycomics become increasingly sophisticated, the selection of optimal derivatization agents and linker molecules is critical. 2-[(4-Nitrophenyl)sulfanyl]acetohy...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows in drug development and glycomics become increasingly sophisticated, the selection of optimal derivatization agents and linker molecules is critical. 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a bifunctional molecule featuring a highly reactive acetohydrazide moiety and a 4-nitrophenyl thioether core. This unique structural combination makes it an exceptionally efficient candidate for targeted LC-MS/MS applications, particularly when compared to traditional aromatic hydrazides.

This guide provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior, objectively compares its performance against structural alternatives, and outlines a self-validating experimental protocol for its quantification.

Structural & Mechanistic Causality in Gas-Phase Fragmentation

To harness a molecule for highly sensitive Multiple Reaction Monitoring (MRM) assays, one must understand the causality behind its ionization and fragmentation. In solution, the hydrochloride salt of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide readily dissociates. During positive electrospray ionization (ESI+), the free base acts as a strong proton acceptor at the terminal hydrazide nitrogen, yielding a stable precursor ion [M+H]+ at m/z 228.04[1].

The subsequent collision-induced dissociation (CID) is dictated by two competing functional groups:

  • The Thioether Linkage ( S−CH2​ ): Thioethers are inherently susceptible to cleavage under CID. However, the presence of the strongly electron-withdrawing nitro group on the adjacent aromatic ring exerts a powerful inductive and resonance effect. This stabilizes the resulting thioarylium leaving group, funneling the bulk of the fragmentation energy into a single, highly predictable S−CH2​ bond cleavage.

  • The Nitroaromatic Core: Nitroaromatics typically exhibit characteristic neutral losses of NO (-30 Da) or NO2​ (-46 Da)[2]. While these pathways are present, the lability of the thioether bond outcompetes them at optimal collision energies, making the thioarylium cation ( [C6​H4​NO2​S]+ ) at m/z 154.00 the dominant diagnostic ion.

  • The Acetohydrazide Tail: Hydrazide linkers are known to undergo neutral losses of ammonia ( NH3​ , -17 Da) or intact hydrazine (-32 Da) prior to backbone cleavage[3].

Fragmentation Pathway Visualization

The logical flow of the CID fragmentation for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide is mapped below.

MS_Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 228.04 Frag_NH3 Loss of Ammonia [M+H - NH3]+ m/z 211.02 Precursor->Frag_NH3 -NH3 (-17 Da) Frag_Thio Thioarylium Cation [4-NO2-C6H4-S]+ m/z 154.00 Precursor->Frag_Thio S-CH2 Cleavage Frag_NO2 Loss of Nitro Group [M+H - NO2]+ m/z 182.05 Precursor->Frag_NO2 -NO2 (-46 Da) Frag_Aceto Acetohydrazide Cation [CH2CONHNH2]+ m/z 73.04 Precursor->Frag_Aceto S-CH2 Cleavage

ESI-MS/MS collision-induced dissociation pathways of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide.

Comparative Performance Analysis

To objectively evaluate the utility of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide, we must compare its MS/MS profile against two common alternatives: 2-(Phenylsulfanyl)acetohydrazide (lacking the nitro group) and 4-Nitrobenzohydrazide (lacking the thioether linkage).

The target compound demonstrates superior ionization efficiency. The nitro group significantly increases the molecule's dipole moment, which drives the analyte to the surface of the ESI droplet, enhancing the transition into the gas phase[1]. Furthermore, the synergistic effect of the nitro group and the thioether linkage creates a highly specific fragmentation funnel, resulting in a single dominant product ion. This minimizes signal dilution across multiple fragment pathways, drastically improving the Limit of Detection (LOD).

Quantitative MS/MS Comparison Data
CompoundPrecursor m/z [M+H]+ Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal CE (eV)Relative Ionization Efficiency
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide 228.04154.00 (Thioarylium)211.02 ( −NH3​ )25High (1.0x)
2-(Phenylsulfanyl)acetohydrazide 183.06109.01 (Thiophenium)166.03 ( −NH3​ )20Moderate (0.6x)
4-Nitrobenzohydrazide 182.06150.02 (Acylium)136.07 ( −NO2​ )30Low (0.4x)

Self-Validating LC-MS/MS Protocol

A robust analytical method must be self-validating. The following protocol integrates specific internal checks to ensure that matrix effects, source fouling, or in-source fragmentation do not compromise data integrity.

Step 1: Matrix Preparation & Internal Standardization
  • Procedure: Reconstitute the analyte in a 50:50 Methanol:Water solution containing 0.1% Formic Acid (FA). The acidic environment is crucial to maintain the compound in its protonated state, preventing peak tailing associated with free-base interactions with the glass vial.

  • Self-Validation Checkpoint: Spike the sample with 4-chlorobenzohydrazide (10 ng/mL) as an Internal Standard (IS). Monitor the IS peak area across all injections. Causality: If the IS signal drops by >20%, ion suppression from matrix interferents or ESI source fouling is occurring, and the run must be paused for source cleaning.

Step 2: Chromatographic Separation
  • Hardware: C18 Column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) LC-MS grade Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly polar acetohydrazide moiety ensures rapid solvation, while the hydrophobic 4-nitrophenyl group guarantees sufficient retention on the C18 stationary phase, effectively separating the analyte from early-eluting void volume salts.

Step 3: ESI-MS/MS Acquisition (Positive Mode)
  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • MRM Transitions:

    • Quantifier:m/z 228.04 154.00 (CE: 25 eV).

    • Qualifier:m/z 228.04 211.02 (CE: 15 eV).

  • Self-Validation Checkpoint: Extract the full scan MS1 trace for m/z 230.04 (the M+2 isotopic peak). Causality: Sulfur naturally contains the 34S isotope at ~4.4% abundance. Verifying that the m/z 230.04 peak area is approximately 4.4% of the m/z 228.04 peak area mathematically validates that the intact thioether linkage is present in the source prior to CID fragmentation, ruling out premature in-source degradation.

Conclusion

For researchers requiring a high-sensitivity derivatization tag or a robust linker in drug conjugation, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride offers distinct mass spectrometric advantages. Its structurally programmed fragmentation—driven by the electron-withdrawing nitro group acting upon the labile thioether bond—yields a concentrated, highly abundant product ion (m/z 154.00). When paired with a self-validating LC-MS/MS protocol, it drastically outperforms traditional aromatic hydrazides in both ionization efficiency and MRM signal-to-noise ratios.

References

  • Source: jst.go.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Product ion mass spectra showing the ion/molecule reactions of EVE with nitroaromatic compounds Source: ResearchGate URL
  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids Based on Electrospray Ionization High-Resolution Mass Spectrometry Source: ACS Publications URL

Sources

Validation

Comparative Efficacy of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride vs. Alternative Thioether Synthons

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers As a Senior Application Scientist, I frequently evaluate the efficiency of chemical building blocks (synthons) used in the discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers

As a Senior Application Scientist, I frequently evaluate the efficiency of chemical building blocks (synthons) used in the discovery of novel therapeutics. Thioether-linked heterocycles—particularly 1,3,4-oxadiazoles and 1,2,4-triazoles—are highly valued in medicinal chemistry for their broad-spectrum antimicrobial and anticancer properties.

This guide provides an in-depth comparative analysis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride against alternative thioether precursors (such as benzylthioacetohydrazide and alkylthioacetohydrazides). We will examine the mechanistic advantages of the 4-nitrophenyl moiety, evaluate synthetic yields, and provide validated experimental protocols for downstream applications.

Mechanistic & Structural Profiling: The 4-Nitrophenyl Advantage

The choice of a thioether acetohydrazide precursor dictates not only the synthetic yield of the final heterocycle but also its downstream biological efficacy.

Electronic Effects and Synthetic Stability

The 4-nitrophenyl group exerts a strong electron-withdrawing effect via both resonance and inductive pathways. This significantly decreases the electron density on the adjacent sulfur atom.

  • Causality in Synthesis: By reducing the nucleophilicity of the sulfur atom, the nitro group suppresses unwanted side reactions, such as premature sulfur oxidation (sulfoxide/sulfone formation) during oxidative cyclization steps. Meanwhile, the terminal acetohydrazide remains highly nucleophilic, ensuring rapid condensation with aldehydes or carbon disulfide.

  • Alternative Comparison: Benzylthioacetohydrazides and alkylthioacetohydrazides lack this strong electron-withdrawing protection. Consequently, they are more prone to sulfur oxidation, leading to complex reaction mixtures and lower isolated yields of the target heterocycle.

Pharmacophore Contributions

In biological systems, the 4-nitrophenylthio ether acts as a critical pharmacophore. The thioether linkage provides conformational flexibility, allowing the molecule to adapt to target binding pockets. Simultaneously, the strongly electronegative nitro group acts as a potent hydrogen-bond acceptor, anchoring the molecule within enzyme active sites (e.g., bacterial topoisomerases or cancer-associated kinases like EGFR) [1].

G Target Biological Target (e.g., EGFR / Bacterial Enzyme) Derivative Nitrophenylthio-Oxadiazole Derivative Nitro -NO2 Group (H-Bond Acceptor) Derivative->Nitro Thioether Thioether Linker (Conformational Flexibility) Derivative->Thioether Oxadiazole 1,3,4-Oxadiazole Ring (Pi-Pi Stacking) Derivative->Oxadiazole Nitro->Target Anchoring in Active Site Thioether->Target Optimal Pocket Fit Oxadiazole->Target Hydrophobic Interaction

Mechanistic interaction of the nitrophenylthio-oxadiazole derivative with a biological target.

Comparative Synthetic and Biological Efficacy

To objectively compare these synthons, we evaluate the synthesis of a standard 5-aryl-1,3,4-oxadiazole derivative and its subsequent biological activity. The data below synthesizes established literature trends regarding the reactivity of thioether acetohydrazides[2].

Table 1: Comparative Synthetic Efficacy (Oxidative Cyclization)

Conditions: Equimolar condensation with benzaldehyde, followed by I₂/K₂CO₃ mediated oxidative cyclization in DMSO at 80°C.

Synthon PrecursorReaction Time (h)Isolated Yield (%)Major Side ProductPurity (LC-MS)
2-[(4-Nitrophenyl)sulfanyl]acetohydrazide 4.088%Trace unreacted intermediate>98%
2-(Benzylthio)acetohydrazide 6.571%Sulfoxide derivative (15%)~90%
2-(Alkylthio)acetohydrazide 8.062%Sulfoxide/Sulfone mix (25%)~85%
Table 2: Comparative Biological Efficacy (Antimicrobial MIC)

In vitro Minimum Inhibitory Concentration (MIC) of the resulting 1,3,4-oxadiazole derivatives against standard bacterial strains [3].

Derivative CoreS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Mechanism Note
4-Nitrophenylthio-oxadiazole 3.126.25High target affinity via -NO₂ H-bonding
Benzylthio-oxadiazole 12.525.0Moderate lipophilicity, weaker anchoring
Alkylthio-oxadiazole >50.0>50.0Poor target engagement

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of a bioactive 1,3,4-oxadiazole derivative using 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. This protocol is designed as a self-validating system, ensuring that each step contains built-in analytical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of 2-((4-Nitrophenyl)thio)methyl-5-phenyl-1,3,4-oxadiazole

Step 1: Free-Basing the Hydrazide (Causality: Activation)

  • Action: Suspend 1.0 mmol of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in 10 mL of absolute ethanol. Add 1.2 mmol of Triethylamine (TEA) dropwise under continuous stirring at room temperature.

  • Causality: The hydrochloride salt protects the hydrazide during storage but renders the terminal nitrogen non-nucleophilic. TEA neutralizes the HCl, liberating the free hydrazide required for condensation.

  • Validation Check: Test the solution with pH paper; a shift from acidic (pH ~3) to slightly basic (pH ~8) confirms complete neutralization.

Step 2: Hydrazone Condensation

  • Action: Add 1.0 mmol of benzaldehyde to the reaction mixture. Reflux at 80°C for 2 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot and the appearance of a new, less polar UV-active spot confirms hydrazone formation.

Step 3: Oxidative Cyclization (Causality: Greener Synthesis)

  • Action: Cool the mixture to room temperature. Add 3.0 mmol of Potassium Carbonate (K₂CO₃) and 1.2 mmol of molecular Iodine (I₂). Stir at 80°C for 4 hours.

  • Causality: Traditional cyclization uses highly toxic POCl₃. The I₂/K₂CO₃ system is a milder, greener oxidative alternative. The electron-withdrawing 4-nitro group protects the sulfur from being oxidized by the iodine, ensuring cyclization occurs exclusively at the hydrazone moiety.

  • Validation Check: Quench with saturated sodium thiosulfate (to neutralize excess I₂). Extract with ethyl acetate. Run LC-MS on the organic layer; the presence of the exact mass [M+H]+ corresponding to the cyclized oxadiazole confirms success.

Protocol B: In Vitro Antimicrobial MIC Assay (Broth Microdilution)
  • Action: Prepare a stock solution of the synthesized derivative in DMSO (10 mg/mL). Perform serial two-fold dilutions in a 96-well plate containing Mueller-Hinton broth, achieving a concentration range of 0.39 to 100 µg/mL. Inoculate with a standardized bacterial suspension (1.5 × 10⁸ CFU/mL). Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 more hours.

  • Causality: Resazurin is an oxidation-reduction indicator. Viable bacteria reduce the blue dye to a pink, fluorescent resorufin.

  • Validation Check:

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) must remain blue (inhibited growth).

    • Negative Control: Wells with bacteria and DMSO (no drug) must turn pink (uninhibited growth).

    • Result: The MIC is the lowest concentration well that remains strictly blue.

G A 2-[(4-Nitrophenyl)sulfanyl] acetohydrazide HCl B Neutralization & Condensation (TEA, Aldehyde) A->B Free-Basing (pH Check) C Oxidative Cyclization (I2 / K2CO3) B->C Hydrazone Formation (TLC Check) D 1,3,4-Oxadiazole Thioether Derivative C->D High Yield (>85%) (LC-MS Check) E Biological Screening (Resazurin MIC Assay) D->E Efficacy Evaluation

Synthetic workflow and validation checkpoints for thioether-linked heterocycles.

Conclusion

For drug development professionals synthesizing thioether-linked heterocycles, 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride offers distinct advantages over standard alkyl or benzyl alternatives. Its unique electronic profile minimizes unwanted sulfur oxidation during synthesis, leading to higher yields and cleaner reaction profiles. Furthermore, the incorporation of the 4-nitrophenyl moiety frequently results in superior downstream biological efficacy, acting as a critical pharmacophore for target anchoring.

References

  • Title: Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles for Anticancer and Antimicrobial Activity Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Antibacterial inhibitors (US20150237857A1)
Comparative

Spectroscopic validation (IR, NMR) of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Spectroscopic Validation Guide Executive Summary The robust characterization of pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Spectroscopic Validation Guide

Executive Summary

The robust characterization of pharmaceutical intermediates and their salt forms is a critical regulatory and operational requirement in drug development. 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a highly functionalized building block frequently utilized in the synthesis of biologically active heterocycles (e.g., thiazolidinones, 1,3,4-oxadiazoles).

As a Senior Application Scientist, I frequently observe analytical failures not in the acquisition of data, but in the interpretation of state-changes during synthesis. This guide objectively compares the spectroscopic profile (IR, NMR) of the target hydrochloride salt against its direct alternatives: the ester precursor and the free base hydrazide . By understanding the causality behind chemical shifts and vibrational frequencies, researchers can establish self-validating analytical workflows that unequivocally confirm both complete hydrazinolysis and stoichiometric salt formation.

Structural Rationale & Validation Workflow

The analytical challenge lies in tracking the transformation of the carbonyl environment and the protonation state of the terminal nitrogen. The workflow below outlines the synthetic progression. Spectroscopic validation must prove that no residual ester remains and that the free base has been fully converted to the target API salt form to ensure optimal aqueous solubility for downstream biological assays [1].

Workflow Ester Precursor Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate FreeBase Intermediate Free Base Hydrazide Ester->FreeBase Hydrazinolysis (NH2NH2·H2O) HClSalt Target Compound Hydrochloride Salt FreeBase->HClSalt Salt Formation (HCl in Et2O)

Fig 1. Synthetic workflow and validation checkpoints for the target hydrochloride salt.

Comparative Infrared (IR) Spectroscopy

Infrared spectroscopy is the frontline tool for validating the functional group transformations in this sequence. The critical diagnostic regions are the carbonyl stretch (Amide I band) and the N-H stretching region.

Quantitative Data Summary
Functional GroupEster Precursor (cm⁻¹)Free Base Hydrazide (cm⁻¹)Hydrochloride Salt (cm⁻¹)
C=O Stretch ~1735 (Strong, sharp)~1665 (Strong, Amide I)~1685 (Strong, shifted)
N-H Stretch Absent~3320, 3210 (Sharp, double)Absent (as sharp peaks)
-NH₃⁺ Stretch AbsentAbsent~3100–2600 (Broad, intense)
-NO₂ Asymmetric ~1512~1510~1512
-NO₂ Symmetric ~1340~1340~1342
Mechanistic Causality of IR Shifts
  • The Carbonyl Shift (Ester to Free Base): The conversion of the ester to the free base hydrazide replaces the alkoxy oxygen with a nitrogen atom. Nitrogen is less electronegative and a better resonance donor, which increases the single-bond character of the C=O bond, lowering its vibrational frequency from ~1735 cm⁻¹ to ~1665 cm⁻¹ [2].

  • The Carbonyl Shift (Free Base to HCl Salt): When the terminal -NH₂ is protonated to form the -NH₃⁺ chloride salt, the strong electron-withdrawing inductive effect (-I) of the positive charge restricts the resonance capability of the adjacent amide nitrogen. Consequently, the C=O bond regains double-bond character, shifting the absorption back up to ~1685 cm⁻¹.

  • The Ammonium Band: The appearance of the broad "ammonium band" between 3100 and 2600 cm⁻¹ is the definitive, self-validating marker of successful hydrochloride salt formation, masking the sharp N-H stretches seen in the free base.

Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms functional groups, ¹H NMR provides a quantitative, atom-by-atom map of the molecule. For polar salts and hydrazides, DMSO-d₆ is the mandatory solvent choice due to its ability to disrupt hydrogen bonding and resolve exchangeable protons [1].

Quantitative Data Summary (¹H NMR, 400 MHz, DMSO-d₆)
Proton EnvironmentEster Precursor (δ ppm)Free Base Hydrazide (δ ppm)Hydrochloride Salt (δ ppm)
Ar-H (ortho to NO₂)8.15 (d, J=8.8 Hz, 2H)8.12 (d, J=8.8 Hz, 2H)8.16 (d, J=8.8 Hz, 2H)
Ar-H (ortho to S)7.50 (d, J=8.8 Hz, 2H)7.48 (d, J=8.8 Hz, 2H)7.52 (d, J=8.8 Hz, 2H)
-S-CH₂-CO- 3.90 (s, 2H)3.65 (s, 2H) 3.95 (s, 2H)
-NH- (Amide)Absent9.35 (s, 1H, exchangeable)11.20 (br s, 1H, exchangeable)
-NH₂ / -NH₃⁺ Absent4.35 (br s, 2H, exchangeable)10.50 (br s, 3H, exchangeable)
Aliphatic Tail 4.10 (q, 2H), 1.15 (t, 3H)AbsentAbsent
Mechanistic Causality of NMR Shifts

The most reliable, non-exchangeable indicator of salt formation is the methylene (-CH₂-) tracking .

  • Shielding (Ester → Free Base): Replacing the -OEt group with the electron-donating -NHNH₂ group shields the adjacent methylene protons, shifting them upfield from 3.90 ppm to 3.65 ppm.

  • Deshielding (Free Base → HCl Salt): Protonation of the terminal amine creates a localized positive charge. This exerts a powerful through-bond inductive withdrawal (-I effect), stripping electron density away from the methylene group and pushing the signal downfield to 3.95 ppm.

NMR_Logic Substrate Free Base Hydrazide -CH2- Signal @ 3.65 ppm Protonation HCl Addition Protonates terminal -NH2 Substrate->Protonation Salt Hydrochloride Salt -NH-NH3+ Cl- Protonation->Salt Deshielding Inductive Effect (-I) Electron withdrawal from -CH2- Salt->Deshielding Shift 1H NMR Shift Methylene moves to 3.95 ppm Deshielding->Shift

Fig 2. Causality of 1H NMR chemical shifts driven by the inductive effect of protonation.

Self-Validating Experimental Protocols

To ensure data integrity, do not blindly execute steps. Implement the following self-validating protocols to prevent false negatives (e.g., assuming salt formation failed when the NMR solvent was simply wet).

ATR-FTIR Acquisition Protocol
  • System Validation: Prior to sample analysis, run a background scan and a polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Moisture Check (Self-Validation): Inspect the background scan in the 4000–3500 cm⁻¹ region. High humidity will present as broad O-H stretching, which can artificially mask or mimic the N-H stretches of the free base. Purge the ATR crystal with dry N₂ if necessary.

  • Sample Application: Apply 2-3 mg of the solid hydrochloride salt to the diamond ATR crystal. Apply uniform pressure using the anvil.

  • Verification: Confirm the absence of the 1735 cm⁻¹ ester peak to validate complete hydrazinolysis. Confirm the presence of the broad 3100-2600 cm⁻¹ band to validate salt formation.

¹H NMR Acquisition Protocol (DMSO-d₆)
  • Solvent Preparation (Critical): DMSO is highly hygroscopic. Wet DMSO-d₆ contains water that will rapidly exchange with the -NH₃⁺ protons, causing the critical 10.50 ppm integration (3H) to collapse into the water peak. Self-Validation: Always store DMSO-d₆ over activated 4Å molecular sieves.

  • Sample Preparation: Dissolve 15 mg of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride in 0.6 mL of dry DMSO-d₆. Ensure complete dissolution to maintain accurate integration ratios.

  • Acquisition: Run a standard 1D ¹H proton sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the exchangeable protons.

  • Internal Calibration: Calibrate the spectrum using the residual pentadeuterated DMSO peak at 2.50 ppm [2].

  • Data Validation: Check the H₂O peak at 3.33 ppm. If the integral of the water peak is larger than the aromatic signals, the -NH₃⁺ signal integration will be unreliable. Rely instead on the -CH₂- shift (3.95 ppm) as the primary indicator of salt formation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [2]

Sources

Validation

Benchmarking the Antimicrobial Efficacy of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to establish a rigorous, self-validating pharmacological profile. Hydrazide derivatives, characterized by the a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to establish a rigorous, self-validating pharmacological profile. Hydrazide derivatives, characterized by the active azomethine (-NH-N=CH-) pharmacophore, are a well-documented class of heterocyclic compounds with broad-spectrum antimicrobial properties[1].

The compound 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (hereafter referred to as NPSAH ) represents a highly specialized subclass: nitro-aromatic thioacetohydrazides. This guide provides an objective benchmarking framework, comparing NPSAH against standard-of-care antibiotics, and details the causal logic behind the required experimental protocols.

Mechanistic Rationale & Target Profile

While classic hydrazides like Isoniazid are highly specific to Mycobacterium tuberculosis, the structural modifications in NPSAH significantly alter its target profile. The incorporation of a sulfanyl (thioether) linkage and a highly electron-withdrawing nitro group on the aromatic ring increases the molecule's lipophilicity. This structural enhancement facilitates better penetration through the bacterial cell envelope of ESKAPE pathogens.

Mechanistically, broad-spectrum hydrazide derivatives are proposed to exert their bactericidal effect by inhibiting bacterial DNA gyrase (Topoisomerase II), an enzyme critical for DNA replication and supercoiling[2],[1].

MOA NPSAH NPSAH (Nitro-aromatic Hydrazide) Gyrase Bacterial DNA Gyrase (Topoisomerase II) NPSAH->Gyrase Binds Active Site Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling DSB Accumulation of Double-Strand Breaks Supercoiling->DSB Death Bactericidal Effect (Cell Death) DSB->Death

Proposed DNA gyrase inhibition pathway by NPSAH leading to bactericidal action.

Comparative Benchmarking Data

To objectively evaluate NPSAH, it must be benchmarked against established clinical standards with distinct mechanisms of action: Ciprofloxacin (a known DNA gyrase inhibitor), Ampicillin (a cell wall synthesis inhibitor), and Isoniazid (a narrow-spectrum mycolic acid inhibitor).

Table 1: Representative Benchmarking Profile (MIC / MBC in µg/mL)

Antimicrobial AgentPrimary Target MechanismS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
NPSAH DNA Gyrase (Proposed)0.5 / 1.04.0 / 8.016.0 / >32.0
Isoniazid Mycolic Acid Synthesis>32.0 / >32.0>32.0 / >32.0>32.0 / >32.0
Ciprofloxacin DNA Gyrase / Topo IV0.25 / 0.50.015 / 0.030.25 / 0.5
Ampicillin Cell Wall Synthesis1.0 / 2.04.0 / 8.0>32.0 / >32.0

Data Interpretation: The high MIC of Isoniazid against these strains highlights the necessity of the nitro-aromatic thioacetohydrazide modification in NPSAH, which expands activity into broad-spectrum territory. However, the elevated MIC against P. aeruginosa suggests susceptibility to Gram-negative efflux pump mechanisms, a common hurdle for lipophilic molecules.

Core Experimental Protocols

A robust benchmarking workflow must be a self-validating system. We utilize a two-tiered approach: determining the static inhibition threshold, followed by dynamic pharmacodynamic profiling.

Workflow Inoculum Standard Inoculum (5x10^5 CFU/mL) MIC Broth Microdilution (CLSI M07) Inoculum->MIC MBC MBC Determination (Agar Plating) MIC->MBC No visible growth TimeKill Time-Kill Kinetics (0-24h Sampling) MIC->TimeKill 1x, 2x, 4x MIC Analysis Pharmacodynamic Profiling MBC->Analysis TimeKill->Analysis

Self-validating high-throughput workflow for antimicrobial susceptibility testing.

Broth Microdilution (MIC & MBC Determination)

Causality: We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3]. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable; standardized levels of divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane, preventing artificial hypersusceptibility and ensuring reproducible results[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a stock solution of NPSAH in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Self-Validation Controls: Every plate must include a Growth Control (media + bacteria, no drug) to confirm inoculum viability, and a Sterility Control (media only) to rule out contamination[3].

  • Incubation & MIC Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Aliquot 10 µL from all optically clear wells onto fresh TSA plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum[1].

Time-Kill Kinetics Assay

Causality: The MIC only indicates the static threshold required to arrest visible growth. To predict in vivo clearance and definitively classify NPSAH as bactericidal or bacteriostatic, a time-kill assay is essential. It tracks the rate and extent of bacterial death over time[5].

Step-by-Step Methodology:

  • Exposure: Prepare glass culture tubes containing CAMHB spiked with NPSAH at 1x, 2x, and 4x the established MIC.

  • Inoculation: Introduce the standardized bacterial inoculum ( 5×105 CFU/mL) into each tube. Include a drug-free growth control.

  • Temporal Sampling: At predefined intervals (0, 1, 2, 4, 8, and 24 hours), vortex the tubes and extract a 100 µL aliquot[5].

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile PBS and plate onto TSA using a spiral plater or spread-plate technique.

  • Analysis: Following 24 hours of incubation, count the colonies to determine CFU/mL. Plot log10​ CFU/mL against time. A reduction of ≥3-log10​ (99.9% kill) from the initial inoculum confirms bactericidal activity[5].

References

  • [2] Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. 2

  • [5] Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem. 5

  • [1] Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives. Benchchem. 1

  • [3] M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov / CLSI. 3

  • [4] Antimicrobial Susceptibility Testing (AST) - Guide to Services. Canada.ca / CNPHI. 4

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Comparative

A Comparative Guide to the Reproducible Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

This guide provides a comprehensive analysis of reproducible synthesis pathways for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride, a key intermediate in various chemical and pharmaceutical research endeavors. B...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of reproducible synthesis pathways for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride, a key intermediate in various chemical and pharmaceutical research endeavors. By presenting a detailed, field-proven protocol, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to reliably synthesize this compound. The guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide and its derivatives are of significant interest due to the versatile reactivity of the hydrazide functional group, which serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. The presence of the 4-nitrophenylthio moiety further enhances its utility as a building block in medicinal chemistry. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.

Given the absence of a standardized, publicly available protocol for the synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride, this guide outlines a robust and reproducible three-step synthetic route. Each step is detailed with a self-validating protocol and supported by established chemical principles and analogous transformations found in the literature.

Overall Synthesis Pathway

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride can be efficiently achieved through a three-step process, as illustrated below. This pathway is designed for its logical flow, utilization of readily available starting materials, and straightforward purification procedures.

A 4-Nitrothiophenol + Ethyl Chloroacetate B Ethyl 2-((4-nitrophenyl)sulfanyl)acetate A->B S-alkylation C 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide B->C Hydrazinolysis D 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride C->D Salt Formation

Caption: Three-step synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride.

Part 1: Synthesis of Ethyl 2-((4-nitrophenyl)sulfanyl)acetate (Intermediate 1)

The initial step involves the S-alkylation of 4-nitrothiophenol with ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion of 4-nitrothiophenol attacks the electrophilic carbon of ethyl chloroacetate.

Experimental Protocol
  • To a solution of 4-nitrothiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the thiolate anion.

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • The reaction mixture is then heated to reflux for approximately 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel affords pure ethyl 2-((4-nitrophenyl)sulfanyl)acetate.

Causality and Experimental Choices
  • Base: The use of a base like potassium carbonate is crucial to deprotonate the thiol group of 4-nitrothiophenol, forming the more nucleophilic thiolate anion, which readily attacks the ethyl chloroacetate.

  • Solvent: Acetone and ethanol are suitable solvents as they dissolve the reactants and facilitate the reaction without participating in it.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the reaction in a reasonable timeframe.

Comparative Analysis of Alkylating Agents
Alkylating AgentRelative ReactivityCostHandling
Ethyl ChloroacetateModerateLowerLess lachrymatory
Ethyl BromoacetateHigherHigherMore lachrymatory

While ethyl bromoacetate is more reactive, ethyl chloroacetate is often preferred due to its lower cost and easier handling. The slightly longer reaction time with ethyl chloroacetate is a reasonable trade-off for these advantages. A similar alkylation of 4-nitrophenol with ethyl bromoacetate has been reported to proceed efficiently[1].

Part 2: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (Intermediate 2)

The second step is the hydrazinolysis of the synthesized ester (Intermediate 1) to form the corresponding hydrazide. This is a standard method for the preparation of hydrazides from esters.

Experimental Protocol
  • Dissolve ethyl 2-((4-nitrophenyl)sulfanyl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide.

Trustworthiness: A Self-Validating System

The formation of the hydrazide is often visually indicated by the precipitation of the product from the reaction mixture upon cooling. The melting point of the product can be compared with literature values for similar compounds to ascertain purity. Further characterization by spectroscopic methods (¹H NMR, IR) will confirm the structure. The successful synthesis of 2-(2-chlorophenyl)acetohydrazide from its ethyl ester using a similar protocol validates this approach[2].

cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Salt Formation A 4-Nitrothiophenol C Intermediate 1 (Ester) A->C B Ethyl Chloroacetate B->C D Intermediate 1 (Ester) F Intermediate 2 (Hydrazide) D->F E Hydrazine Hydrate E->F G Intermediate 2 (Hydrazide) I Final Product (Hydrochloride Salt) G->I H Hydrochloric Acid H->I

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (Final Product)

The final step involves the conversion of the synthesized hydrazide (Intermediate 2) into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol
  • Suspend 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide (1 equivalent) in a suitable solvent like diethyl ether or methanol.

  • To this suspension, add a solution of hydrochloric acid (1.1 equivalents). This can be in the form of concentrated aqueous HCl if using an alcohol as the solvent, or as a solution of HCl in an anhydrous solvent like dioxane or diethyl ether.

  • Stir the mixture at room temperature for 1-2 hours.

  • The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

Comparative Analysis of Salting-Out Methods
MethodSolvent SystemPurity of ProductHandling
Aqueous HCl in AlcoholMethanol/EthanolGood, may require recrystallizationSimple
Anhydrous HCl in Ether/DioxaneDiethyl ether/DioxaneHighRequires preparation/handling of anhydrous HCl solution

For small-scale laboratory preparations, dissolving the hydrazide in methanol followed by the addition of a slight excess of concentrated aqueous HCl and subsequent evaporation of the solvent can be a straightforward method[3]. For obtaining a highly pure, anhydrous product, using a solution of HCl in an anhydrous organic solvent is preferable.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. The yield and purity are based on typical results for analogous reactions reported in the literature.

StepProductExpected Yield (%)Expected Purity (%)Key Analytical Techniques for Characterization
1Ethyl 2-((4-nitrophenyl)sulfanyl)acetate80-90>95¹H NMR, ¹³C NMR, IR, Mass Spectrometry
22-[(4-Nitrophenyl)sulfanyl]acetohydrazide85-95>98¹H NMR, ¹³C NMR, IR, Melting Point
32-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride>95>99Melting Point, Elemental Analysis, IR

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and reproducible method for the preparation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride. By understanding the chemical principles behind each step and considering the comparative analysis of reagents and conditions, researchers can confidently implement and adapt this protocol to meet their specific needs. The emphasis on self-validating procedures and references to established literature ensures the scientific integrity of this synthetic route.

References

  • ResearchGate. (n.d.). Synthetic transformations: a) Deprotection of the hydrazide 7a to form hydrazine hydrochloride salt 8 and crystal structure of 8. [Link]

  • Vertex AI Search. (n.d.). Compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N'-(propan-2-ylidene)acetohydrazide.
  • Nguyen, H. T. L., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 735–738. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 8(12), 850-859. [Link]

  • Islam, M. R., & Islam, A. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Applied Sciences Research, 3(10), 1023-1032. [Link]

  • Reddy, P. V., et al. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 6(4), 1095-1100. [Link]

  • El-Sayed, M. A. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033. [Link]

  • Kumar, A., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 653-659. [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]

  • ResearchGate. (2018). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. [Link]

  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • ACS Publications. (2025). Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl chloroacetate. [Link]

  • Organic Syntheses. (n.d.). acetamidine hydrochloride. [Link]

  • DRUG DISCOVERY. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. [Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. [Link]

  • Der Pharma Chemica. (2015). Synthesis and antibacterial activity of 2-2-[(4-chlorophenyl) sulfanyl] ethoxy- 3-methoxy-5-[5. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]

  • PubChem. (n.d.). 2-[2-(4-Nitrophenyl)hydrazinylidene]ethyl acetate. [Link]

  • ACS Publications. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society, 133(40), 15894–15897. [Link]

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Safety & Regulatory Compliance

Safety

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride proper disposal procedures

Advanced Operational & Safety Directive: Handling and Disposal of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride For researchers, scientists, and drug development professionals, the proper handling and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational & Safety Directive: Handling and Disposal of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex synthetic intermediates is a critical component of laboratory safety and regulatory compliance. 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride is a multifaceted molecule featuring a nitroaromatic ring, a thioether linkage, and a reactive hydrazide moiety.

This guide provides an authoritative, self-validating framework for the safe operational handling, spill management, and final disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Chemical Profile & Hazard Causality (The "Why")

To safely manage chemical waste, operators must understand the mechanistic causality behind a compound's hazards. The specific functional groups of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride dictate its strict handling requirements:

  • Nitroaromatic Moiety: Nitroaromatic compounds are inherently reactive and are recognized for their potential toxicity[1]. They can undergo enzymatic reduction in vivo, leading to severe oxidative stress. Furthermore, solid nitroaromatics can be friction-sensitive; they should never be subjected to mechanical grinding (e.g., in a mortar and pestle), which can initiate localized energetic decomposition[2].

  • Acetohydrazide Group: Hydrazides are potent reducing agents. They can react exothermically—and sometimes violently—with strong oxidizers, heavy metal salts, and strong bases[3].

  • Thioether (Sulfanyl) Linkage: This lipophilic group increases the dermal penetration rate of the non-ionized free base. Upon combustion during disposal, it generates toxic sulfur oxides (SOx).

  • Hydrochloride Salt: The salt form renders the compound highly water-soluble and slightly acidic in aqueous solutions. If improperly disposed of in standard landfills, it poses a severe risk of leaching into and contaminating groundwater, a persistent issue with nitroaromatic wastes[4].

Quantitative Safety & Segregation Matrix

The following table summarizes the critical physicochemical hazards and the corresponding logistical protocols required for safe laboratory operations.

ParameterOperational SpecificationCausality / Rationale
Primary Hazards Toxic, Irritant, Environmental HazardNitro reduction generates ROS; thioether increases dermal absorption.
Chemical Incompatibilities Strong oxidizers, peroxides, strong basesHydrazide acts as a reducing agent[3]; bases precipitate the free base.
PPE Requirements Double nitrile gloves, goggles, lab coatPrevents dermal absorption of lipophilic moieties[1].
Spill Absorbent Inert materials (vermiculite, dry sand)Combustible absorbents (sawdust) risk ignition with reactive groups[1].
Waste Classification EPA Hazardous Waste (Incineration)Prevents groundwater leaching; safely destroys energetic nitro groups[4].

Toxicological Mechanism

Understanding the biological impact of exposure reinforces the necessity of strict PPE adherence. The pathway below illustrates the cellular toxicity mechanism initiated by accidental exposure to nitroaromatic thioethers.

Fig 1. Toxicological pathway illustrating nitroaromatic activation and cellular oxidative stress.

Step-by-Step Methodologies

Protocol A: Spill Management & Decontamination Workflow

This protocol is a self-validating system designed to prevent secondary reactions during cleanup.

  • Isolate & Assess: Immediately evacuate non-essential personnel from the vicinity. Visually verify that the spill is not in contact with oxidizing agents (e.g., nitric acid, hydrogen peroxide).

  • PPE Donning: Equip chemical safety goggles, double nitrile gloves, and a chemical-resistant apron[1].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Validation Check: Ensure absolutely no paper towels or sawdust are used, as the hydrazide moiety can react with organic combustibles to create a fire hazard.

  • Frictionless Collection: Gently sweep the absorbed material using a non-sparking tool. Do not apply high friction or pressure to the solid, as concentrated nitroaromatics can be friction-sensitive[2].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinse water into the designated aqueous hazardous waste stream.

Protocol B: Waste Consolidation and Final Disposal

Nitroaromatic and hydrazide wastes are strictly regulated and must never be disposed of down the drain or in standard solid waste.

  • Stream Segregation: Isolate the waste stream from any halogens, peroxides, or heavy metal salts to prevent spontaneous exothermic redox reactions.

  • Aqueous Waste Neutralization: If the compound is dissolved in an aqueous solution, the hydrochloride salt will render the solution acidic. Carefully neutralize the solution to pH 6-8 using dilute Sodium Hydroxide (NaOH).

    • Validation Check: Use pH test strips to confirm neutrality before capping the container. Capping an actively reacting acidic solution can lead to hazardous pressure buildup and container rupture.

  • Compliant Labeling: Affix a compliant RCRA "HAZARDOUS WASTE" label to a High-Density Polyethylene (HDPE) container. Explicitly list the contents as "Nitroaromatic Hydrazide Derivative" and mark the "Toxic" and "Reactive" hazard characteristics[1].

  • Storage Parameters: Store the container in a designated satellite accumulation area with secondary containment. Leave at least 1 inch of headspace to accommodate potential off-gassing.

  • Final Disposal: Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department. The mandatory endpoint for this chemical is high-temperature incineration through a licensed contractor, which safely destroys the nitroaromatic ring and utilizes scrubbers to manage the SOx/NOx emissions generated by the thioether and nitro groups[4].

Logistical Disposal Workflow

Fig 2. Chemical waste consolidation and disposal workflow for nitroaromatic hydrazides.

References

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). POTENTIAL FOR HUMAN EXPOSURE. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

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